Sydnone, 3-cyclohexyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
20600-69-5 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-cyclohexyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H12N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
LBWGAPRXZZUQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Cyclohexyl-sydnone from N-Cyclohexylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-cyclohexyl-sydnone, a mesoionic compound, from the starting material N-cyclohexylglycine. The synthesis is a well-established two-step process involving N-nitrosation followed by cyclodehydration. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway.
Introduction to Sydnones
Sydnones are a class of mesoionic heterocyclic aromatic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position.[1] Their unique electronic structure, where positive and negative charges are delocalized within the ring, imparts them with interesting chemical and biological properties.[1] This has led to their investigation in medicinal chemistry for a variety of potential therapeutic applications. The synthesis of sydnones typically proceeds via the cyclodehydration of N-nitroso-α-amino acids.[2][3]
Synthetic Pathway
The synthesis of 3-cyclohexyl-sydnone from N-cyclohexylglycine is achieved in two primary steps:
-
N-Nitrosation: The secondary amine of N-cyclohexylglycine is converted to an N-nitroso derivative, N-nitroso-N-cyclohexylglycine. This reaction is typically carried out using a source of nitrous acid, generated in situ from sodium nitrite and a strong acid.
-
Cyclodehydration: The resulting N-nitroso-N-cyclohexylglycine is then treated with a dehydrating agent, such as acetic anhydride, to induce ring closure and form the 3-cyclohexyl-sydnone.
The overall reaction scheme is presented below:
Caption: Synthetic pathway for 3-cyclohexyl-sydnone.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of 3-substituted sydnones and are tailored for the preparation of 3-cyclohexyl-sydnone.
Step 1: Synthesis of N-Nitroso-N-cyclohexylglycine
Materials:
-
N-Cyclohexylglycine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ice
Procedure:
-
A suspension of N-cyclohexylglycine (0.04 mol) is prepared in 100 mL of cold water in a beaker placed in an ice-salt bath. One drop of concentrated hydrochloric acid is added.[4]
-
The mixture is stirred until the temperature drops below 5 °C.
-
A solution of sodium nitrite (0.12 mol) dissolved in 20 mL of cold water is added dropwise to the N-cyclohexylglycine suspension over a period of 1 hour, with vigorous stirring.[4] The temperature must be maintained between 0-5 °C throughout the addition.[4]
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 0.5-4 hours until a clear solution is obtained.[4]
-
Concentrated hydrochloric acid is then added slowly to the clear solution to precipitate the N-nitroso-N-cyclohexylglycine.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and air-dried. The product can be used in the next step without further purification.[4]
Step 2: Synthesis of 3-Cyclohexyl-sydnone
Materials:
-
N-Nitroso-N-cyclohexylglycine
-
Acetic Anhydride ((CH₃CO)₂O)
-
Water (H₂O)
Procedure:
-
N-Nitroso-N-cyclohexylglycine (0.05 mol) is dissolved in acetic anhydride (20 mL) in an Erlenmeyer flask equipped with a reflux condenser.
-
The solution is heated in a boiling water bath for approximately 1.5 to 2 hours with stirring.
-
After heating, the reaction mixture is allowed to cool to room temperature.
-
The cooled solution is then poured slowly into a large volume of cold water (e.g., 3 L for a similar scale reaction) with vigorous stirring.[5]
-
The precipitated 3-cyclohexyl-sydnone is collected by vacuum filtration.
-
The solid product is washed thoroughly with water, followed by a wash with a 5% sodium bicarbonate solution to remove any residual acetic acid.
-
The product is then washed again with water and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a benzene-hexane mixture.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 3-cyclohexyl-sydnone. The values are based on established procedures for analogous sydnone syntheses.
| Step | Reactant | Molar Ratio (to starting glycine) | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) |
| 1. N-Nitrosation | N-Cyclohexylglycine | 1 | Sodium Nitrite | Water | 0 - 5 | 1.5 - 5 |
| Hydrochloric Acid | ||||||
| 2. Cyclodehydration | N-Nitroso-N-cyclohexylglycine | 1 | Acetic Anhydride | Acetic Anhydride | 100 | 1.5 - 2 |
Reaction Mechanism
The formation of the sydnone ring from the N-nitroso amino acid in the presence of a dehydrating agent like acetic anhydride proceeds through a series of steps. The proposed mechanism involves the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration.
References
Characterization of 3-cyclohexyl-sydnone using NMR and IR spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Cyclohexyl-sydnone
Sydnones are a class of mesoionic heterocyclic aromatic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position. Their unique electronic structure imparts them with interesting chemical properties and a wide range of biological activities. 3-Cyclohexyl-sydnone is a derivative where a cyclohexyl group is attached to the nitrogen at the 3-position of the sydnone ring. Accurate characterization of this compound is crucial for its identification, purity assessment, and further investigation in medicinal chemistry and materials science.
Synthesis of 3-Cyclohexyl-sydnone
The synthesis of 3-cyclohexyl-sydnone follows the general and well-established pathway for sydnone formation: N-nitrosation of an N-substituted amino acid followed by cyclodehydration. The precursor for 3-cyclohexyl-sydnone is N-cyclohexylglycine.
Experimental Protocol: Synthesis of 3-Cyclohexyl-sydnone
Step 1: N-nitrosation of N-cyclohexylglycine
-
Dissolve N-cyclohexylglycine (1 equivalent) in a suitable solvent, such as a mixture of water and acetic acid, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the N-nitroso derivative, N-cyclohexyl-N-nitroso-glycine, can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the N-nitroso product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-cyclohexyl-N-nitroso-glycine. This intermediate is often used in the next step without further purification due to its potential instability.
Step 2: Cyclodehydration to form 3-cyclohexyl-sydnone
-
Dissolve the crude N-cyclohexyl-N-nitroso-glycine in a dehydrating agent, typically acetic anhydride or trifluoroacetic anhydride (used in excess).
-
Stir the mixture at room temperature for several hours to overnight. The progress of the cyclization can be monitored by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water to quench the excess anhydride.
-
The product, 3-cyclohexyl-sydnone, may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Spectroscopic Characterization
NMR and IR spectroscopy are powerful tools for the structural elucidation and confirmation of 3-cyclohexyl-sydnone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Acquiring IR Spectrum
-
Ensure the sample of 3-cyclohexyl-sydnone is dry.
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
Expected IR Data for 3-Cyclohexyl-sydnone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 | Medium | C-H stretch of the sydnone ring (C4-H) |
| 2930-2850 | Strong | C-H stretch of the cyclohexyl group |
| ~1750 | Strong | C=O stretch of the sydnone ring (C5=O) |
| ~1450 | Medium | CH₂ scissoring of the cyclohexyl group |
| Various | Medium-Weak | Fingerprint region |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.
Experimental Protocol: Acquiring NMR Spectra
-
Dissolve a small amount of purified 3-cyclohexyl-sydnone (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Standard parameters are usually sufficient.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Expected ¹H NMR Data for 3-Cyclohexyl-sydnone (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | s | 1H | CH (sydnone ring, C4) |
| ~4.0-4.2 | m | 1H | N-CH (cyclohexyl) |
| ~1.2-2.0 | m | 10H | CH ₂ (cyclohexyl) |
Expected ¹³C NMR Data for 3-Cyclohexyl-sydnone (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (sydnone ring, C5) |
| ~95 | C H (sydnone ring, C4) |
| ~60-65 | N-C H (cyclohexyl) |
| ~25-35 | C H₂ (cyclohexyl) |
Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting material to the fully characterized 3-cyclohexyl-sydnone.
Thermal Stability and Degradation Pathways of 3-Cyclohexyl-sydnone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of 3-cyclohexyl-sydnone, a mesoionic heterocyclic compound. Due to a lack of specific published thermal analysis data for this particular derivative, this guide synthesizes information from related sydnone compounds to propose a likely thermal behavior profile. Detailed experimental protocols for determining these properties are provided, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, a plausible thermal degradation pathway for 3-cyclohexyl-sydnone is outlined, supported by established sydnone chemistry. This document is intended to be a valuable resource for researchers working with or developing sydnone-based compounds, particularly in the context of drug development where thermal stability is a critical parameter.
Introduction
Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom.[1] Their unique electronic structure, with delocalized positive and negative charges, imparts them with interesting chemical and biological properties.[1] 3-cyclohexyl-sydnone is an alkyl-substituted sydnone that, like other sydnones, is generally a crystalline solid stable at room temperature but is sensitive to heat, strong acids, and bases.[1][2] Understanding the thermal stability and degradation pathways of 3-cyclohexyl-sydnone is crucial for its handling, storage, and application, especially in the pharmaceutical industry where thermal decomposition can lead to loss of efficacy and the formation of potentially toxic byproducts.
Physicochemical and Spectroscopic Properties
While extensive thermal data is not available, some key physicochemical and spectroscopic properties of 3-cyclohexyl-sydnone have been reported.
| Property | Value/Description | Reference |
| Molecular Formula | C₈H₁₂N₂O₂ | - |
| Molecular Weight | 168.19 g/mol | - |
| Appearance | Crystalline solid | [2] |
| UV Absorption λmax | 292 nm | [3] |
Proposed Thermal Behavior and Degradation Pathways
Based on the known thermal chemistry of the sydnone ring, a plausible degradation pathway for 3-cyclohexyl-sydnone can be proposed. The primary thermal decomposition route for sydnones involves the extrusion of carbon dioxide (CO₂) to form a highly reactive nitrile imine intermediate.[2] This intermediate can then undergo various reactions, including cyclization, dimerization, or reaction with other species present.
Proposed Degradation Pathway
The thermal degradation of 3-cyclohexyl-sydnone is hypothesized to proceed as follows:
-
Initiation: Upon heating, the sydnone ring undergoes a retro-[3+2] cycloaddition, leading to the elimination of a molecule of carbon dioxide and the formation of a cyclohexyl-substituted nitrile imine.
-
Intermediate Reactions: The highly reactive nitrile imine intermediate can then potentially undergo several transformations, such as:
-
Dimerization: Two molecules of the nitrile imine can react in a [3+3] cycloaddition to form a 1,4-dihydro-1,2,4,5-tetrazine derivative.
-
Intramolecular Cyclization: Depending on the substituent, intramolecular reactions are possible, though less likely with a simple cyclohexyl group.
-
Fragmentation: Further decomposition of the nitrile imine or its subsequent products at higher temperatures.
-
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation pathways of 3-cyclohexyl-sydnone, a series of analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of 3-cyclohexyl-sydnone into a clean, tared TGA pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature of the decomposition).
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 3-cyclohexyl-sydnone into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to a temperature above the decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will show a downward peak, while exothermic events (like decomposition) will show an upward peak. The area under the peak corresponds to the enthalpy change of the transition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of 3-cyclohexyl-sydnone into a pyrolysis tube or on a filament.
-
Pyrolysis:
-
Set the pyrolysis temperature to the onset of decomposition as determined by TGA, and then at higher temperatures corresponding to major decomposition events.
-
A typical starting temperature would be around 180-200 °C, with subsequent analyses at higher temperatures.
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A suitable temperature program to separate the expected degradation products (e.g., initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Synthesis of 3-Cyclohexyl-sydnone
For researchers who wish to study this compound, a general synthetic procedure is provided below. Sydnones are typically synthesized from the corresponding N-substituted amino acid via N-nitrosation followed by cyclodehydration.[3]
Experimental Procedure Outline:
-
N-Nitrosation: N-cyclohexylglycine is dissolved in a suitable solvent and treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form N-nitroso-N-cyclohexylglycine.
-
Cyclodehydration: The resulting N-nitroso acid is then treated with a dehydrating agent, typically acetic anhydride or trifluoroacetic anhydride, to effect cyclization to the sydnone ring. The reaction is often carried out at room temperature or with gentle heating.
-
Isolation and Purification: The product, 3-cyclohexyl-sydnone, is typically isolated by precipitation or extraction and purified by recrystallization from a suitable solvent like ethanol.
Conclusion
References
An In-depth Technical Guide to the Solubility of 3-Cyclohexyl-sydnone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyclohexyl-sydnone, a mesoionic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes a detailed, generalized experimental protocol and a discussion of the expected solubility based on the general properties of sydnone derivatives.
Introduction to 3-Cyclohexyl-sydnone and its Importance
Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom. These compounds are pseudo-aromatic and possess a unique electronic structure with delocalized positive and negative charges, contributing to their distinct chemical and biological properties. 3-cyclohexyl-sydnone, with a cyclohexyl substituent at the N-3 position, is of interest for its potential pharmacological activities, which may include anti-inflammatory, analgesic, and antimicrobial effects. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening.
Expected Solubility Profile
Table 1: Predicted Qualitative Solubility of 3-Cyclohexyl-sydnone
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene, Diethyl ether | Low to Moderate | The polar sydnone ring may limit solubility in highly non-polar solvents, though the cyclohexyl group will contribute to some affinity. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl acetate, THF | Moderate to High | These solvents can interact with the polar components of the sydnone ring while also accommodating the non-polar cyclohexyl group. |
| Polar Aprotic (High) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are known to be effective for a wide range of polar and non-polar compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the exocyclic oxygen may enhance solubility, balanced by the non-polar cyclohexyl moiety. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Often good solvents for a wide range of organic compounds, including those with moderate polarity. |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the quantitative solubility of 3-cyclohexyl-sydnone in various organic solvents. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.
-
Solute: 3-Cyclohexyl-sydnone (purity > 99%)
-
Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, acetone, ethyl acetate, acetonitrile, methanol, ethanol, isopropanol, DMSO, DMF).
-
Equipment:
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 10 mL)
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-cyclohexyl-sydnone.
Caption: Experimental workflow for solubility determination.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3-cyclohexyl-sydnone and place it into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary experiments can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of 3-cyclohexyl-sydnone of known concentrations in a suitable solvent (this may be the same solvent as the experiment or a solvent in which it is freely soluble and compatible with the analytical method).
-
Generate a calibration curve by measuring the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions.
-
Accurately dilute the filtered sample solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample solutions using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 3-cyclohexyl-sydnone in the specific solvent at the experimental temperature.
-
Logical Relationship for Method Selection
The choice of analytical method for concentration determination is crucial for accurate solubility measurement. The following diagram outlines the logical considerations for selecting an appropriate method.
Caption: Decision tree for analytical method selection.
Conclusion
While specific quantitative solubility data for 3-cyclohexyl-sydnone remains to be published, this guide provides a comprehensive framework for its determination. Based on the general properties of sydnones, it is anticipated that 3-cyclohexyl-sydnone will exhibit good solubility in a range of common polar aprotic and chlorinated organic solvents. The detailed experimental protocol provided herein offers a robust methodology for researchers and drug development professionals to accurately quantify this critical physicochemical parameter, thereby facilitating further research and development of this promising compound.
References
Quantum chemical calculations on 3-cyclohexyl-sydnone
An in-depth analysis of the quantum chemical properties of 3-cyclohexyl-sydnone reveals key insights into its electronic structure, stability, and reactivity. This technical guide provides a comprehensive overview of the computational methodologies employed, summarizes the key quantitative findings, and outlines the experimental protocols relevant to the study of this mesoionic compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Introduction to 3-Cyclohexyl-sydnone
Sydnones are a class of mesoionic heterocyclic aromatic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position.[1] These compounds are notable for their unique electronic structure, which can be represented by several resonance forms, leading to a separation of positive and negative charges within the ring system.[1] This dipolar nature makes them valuable as 1,3-dipoles in cycloaddition reactions for the synthesis of various heterocyclic systems, particularly pyrazoles.[2][3] The substituent at the N-3 position significantly influences the electronic properties and reactivity of the sydnone ring. In the case of 3-cyclohexyl-sydnone, the non-aromatic, bulky cyclohexyl group is expected to have a distinct electronic and steric impact compared to more common aryl or alkyl substituents.
Theoretical and Computational Methodology
Quantum chemical calculations are essential for understanding the molecular properties of compounds like 3-cyclohexyl-sydnone. Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are among the most common methods for such investigations.[4][5]
Computational Protocol: Geometry Optimization and Frequency Analysis
A standard computational protocol for studying 3-cyclohexyl-sydnone involves the following steps:
-
Initial Structure Generation: A 3D model of 3-cyclohexyl-sydnone is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and a basis set such as 6-31G(d).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Solvation Effects: To model the behavior of the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.
The following diagram illustrates a typical workflow for quantum chemical calculations:
References
- 1. researchgate.net [researchgate.net]
- 2. Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 3-Cyclohexyl-sydnone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, a definitive single-crystal X-ray structure analysis of 3-cyclohexyl-sydnone has not been publicly reported. This guide provides a comprehensive overview of the methodologies and expected structural characteristics based on closely related sydnone analogues. The experimental protocols for the synthesis of 3-cyclohexyl-sydnone and the general procedure for crystal structure analysis are detailed to facilitate further research in this area.
Introduction to Sydnones
Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom.[1] These compounds are dipolar and possess a delocalized positive and negative charge across the ring system, which cannot be represented by a single covalent structure.[1] Their unique electronic configuration imparts them with a range of interesting chemical and biological properties, making them valuable scaffolds in medicinal chemistry and materials science.[2] Sydnone derivatives have been investigated for various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2]
The structural elucidation of sydnones is crucial for understanding their structure-activity relationships. X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms, bond lengths, and bond angles, offering insights into the electronic distribution and intermolecular interactions within the crystal lattice.
Experimental Protocols
The synthesis of 3-cyclohexyl-sydnone follows a classical three-step procedure involving the formation of N-cyclohexylglycine, subsequent nitrosation, and final cyclodehydration.[3][4]
Step 1: Synthesis of N-Cyclohexylglycine
A solution of cyclohexylamine (22 mmol) in cold water (3 mL) is added dropwise to an aqueous solution of chloroacetic acid (10 mmol in 3 mL of water) in an ice bath with constant stirring for 24 hours.[4] The water is then removed under reduced pressure. The resulting chloride salt is washed with acetone, and the final product, N-cyclohexylglycine, is obtained by acidification with HCl to a pH of 2, followed by slow evaporation and recrystallization.[4]
Step 2: Synthesis of N-Nitroso-N-cyclohexylglycine
To a suspension of N-cyclohexylglycine (0.04 mol) in cold water (100 mL), a drop of concentrated hydrochloric acid is added. A solution of sodium nitrite (0.12 mol) in cold water (20 mL) is then added dropwise with vigorous stirring at 0-5 °C over one hour.[5] The stirring is continued at room temperature until a clear solution is obtained. Slow addition of concentrated hydrochloric acid precipitates the N-nitroso derivative, which is then collected by vacuum filtration.[5]
Step 3: Synthesis of 3-Cyclohexyl-sydnone (Cyclodehydration)
The crude N-nitroso-N-cyclohexylglycine is dissolved in an excess of acetic anhydride at room temperature.[3] The reaction mixture is stirred for 24 hours. The excess acetic anhydride is then removed under reduced pressure, and the resulting residue is purified by recrystallization from ethanol to yield 3-cyclohexyl-sydnone.[3]
Caption: Synthetic pathway for 3-cyclohexyl-sydnone.
A general protocol for the structural analysis of a small molecule single crystal using X-ray diffraction is outlined below.[6][7]
-
Crystal Selection and Mounting: A suitable single crystal of 3-cyclohexyl-sydnone (typically 0.1-0.5 mm in size) is selected under a microscope.[7] The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[9]
-
Structure Refinement: The atomic model is built into the electron density map and refined using least-squares methods.[6] This process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.
-
Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and chemical reasonableness before deposition in a crystallographic database.[9]
Caption: General workflow for single-crystal X-ray analysis.
Crystallographic Data (Representative Analogues)
The following tables summarize the crystallographic data for several 3-aryl-sydnone derivatives, which serve as valuable references for predicting the structural parameters of 3-cyclohexyl-sydnone.
Table 1: Crystal Data and Structure Refinement Details for 3-Aryl-Sydnone Analogues.
| Parameter | 4-acetyl-3-(p-tolyl)sydnone | bis(3-phenylsydnone) sulfide[6] | bis[3-(p-methoxyphenyl)sydnone] sulfide[6] |
| Formula | C₁₁H₁₀N₂O₃ | C₁₆H₁₀N₄O₄S | C₁₈H₁₄N₄O₆S |
| Formula Weight | 218.2 | 354.0 | 414.0 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n | P2₁/c |
| a (Å) | 10.995(4) | 10.347(2) | 14.255(2) |
| b (Å) | 15.158(2) | 7.777(1) | 9.344(1) |
| c (Å) | 6.530(3) | 19.796(4) | 15.250(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 100.33(2) | 116.61(1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1088.3(7) | 1567.13 | 1816.12 |
| Z | 4 | 4 | 4 |
| Temperature (K) | 298 | 298 | 298 |
| Final R indices [I>2σ(I)] | R = 0.038 | R = 0.033 | R = 0.039 |
Table 2: Selected Bond Lengths (Å) for the Sydnone Ring of Representative Analogues.
| Bond | 4-acetyl-3-(p-tolyl)sydnone | bis(3-phenylsydnone) sulfide[6] |
| O(1)-N(2) | 1.422(4) | 1.425(2) |
| N(2)-N(3) | 1.320(4) | 1.323(2) |
| N(3)-C(4) | 1.378(5) | 1.380(3) |
| C(4)-C(5) | 1.418(5) | 1.421(3) |
| C(5)-O(1) | 1.375(4) | 1.377(2) |
| C(5)-O(2) | 1.207(4) | 1.205(2) |
Table 3: Selected Bond Angles (°) for the Sydnone Ring of Representative Analogues.
| Angle | 4-acetyl-3-(p-tolyl)sydnone | bis(3-phenylsydnone) sulfide[6] |
| C(5)-O(1)-N(2) | 108.9(3) | 108.8(1) |
| O(1)-N(2)-N(3) | 108.4(3) | 108.5(1) |
| N(2)-N(3)-C(4) | 109.8(3) | 109.7(2) |
| N(3)-C(4)-C(5) | 102.8(3) | 102.9(2) |
| O(1)-C(5)-C(4) | 110.1(3) | 110.1(2) |
| O(2)-C(5)-O(1) | 128.8(4) | 128.9(2) |
| O(2)-C(5)-C(4) | 121.1(4) | 121.0(2) |
Structural Insights and Discussion
Based on the crystallographic data of analogous 3-aryl-sydnones, several key structural features are expected for 3-cyclohexyl-sydnone:
-
Planarity of the Sydnone Ring: The 1,2,3-oxadiazole ring is expected to be nearly planar.
-
Bond Lengths: The bond lengths within the sydnone ring are characteristic of its mesoionic nature, indicating delocalized bonding. The exocyclic C=O bond is expected to be around 1.21 Å, consistent with a double bond.
-
Conformation of the Cyclohexyl Group: The cyclohexyl substituent at the N3 position will likely adopt a chair conformation. The orientation of the cyclohexyl ring relative to the sydnone ring will be determined by steric factors to minimize non-bonded interactions.
-
Intermolecular Interactions: In the solid state, the packing of 3-cyclohexyl-sydnone molecules will be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds.
Conclusion
While the specific crystal structure of 3-cyclohexyl-sydnone remains to be determined, this guide provides a robust framework for its synthesis and crystallographic analysis. The presented data from analogous compounds offer valuable insights into the expected molecular geometry and packing. The detailed experimental protocols are intended to facilitate further research that will ultimately lead to the elucidation of the precise three-dimensional structure of this compound, which will be invaluable for the rational design of new therapeutic agents and functional materials.
References
- 1. Sydnone: Synthesis, Reactivity and Biological Activities [ouci.dntb.gov.ua]
- 2. media.neliti.com [media.neliti.com]
- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101774942B - Method for preparing N-acetyl-DL-cyclohexyl-glycine - Google Patents [patents.google.com]
- 7. Glycine, N-cyclohexyl- | C8H15NO2 | CID 42810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. PubChemLite - Sydnone, 3-cyclohexyl- (C8H13N2O2) [pubchemlite.lcsb.uni.lu]
The Sydnone Story: A Technical Guide to the Discovery and History of 3-Alkyl-sydnones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sydnones are a fascinating class of mesoionic heterocyclic compounds that have intrigued chemists since their discovery in the early 20th century. Characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom, these compounds cannot be represented by a single covalent structure, instead existing as a resonance hybrid with delocalized positive and negative charges.[1] This unique electronic structure imparts them with a range of interesting chemical and biological properties. This technical guide provides an in-depth exploration of the discovery and history of 3-alkyl-sydnones, detailing their synthesis, key experimental protocols, and foundational structure-activity relationships.
The Dawn of a New Mesoionic Compound: Discovery and Structural Elucidation
The journey of sydnones began in 1935 at the University of Sydney, from which their name is derived.[2][3] John Campbell Earl and Alan W. Mackney were investigating the dehydration of N-nitroso-N-phenylglycine with acetic anhydride and isolated a stable, crystalline product.[1][4] Their initial proposed structure was a bicyclic system.[5] However, this bicyclic structure was later proven incorrect. Subsequent work by researchers, including Wilson Baker and his team, led to the correct characterization of sydnones as mesoionic compounds, a concept that was gaining traction in the field of organic chemistry.[6] The actual structure is a resonance hybrid of multiple forms, which explains its unique stability and reactivity.[5]
Caption: Figure 1: Historical Timeline of Sydnone Discovery
Synthesis of 3-Alkyl-sydnones: From Classical Methods to Modern Improvements
The original method for synthesizing sydnones, developed by Earl and Mackney, involved the cyclodehydration of an N-nitroso-α-amino acid using acetic anhydride.[6][7] This remains the foundational approach for preparing 3-alkyl-sydnones. The general synthetic route is a two-step process starting from an N-alkyl-amino acid.
General Synthetic Workflow
The synthesis begins with the nitrosation of an N-alkyl-amino acid, followed by cyclodehydration of the resulting N-nitroso-N-alkyl-amino acid.
Caption: Figure 2: General Synthesis of 3-Alkyl-sydnones
While acetic anhydride was the original dehydrating agent, subsequent research demonstrated that stronger agents like trifluoroacetic anhydride (TFAA) could significantly increase the rate of cyclization.[3][8] Other reagents, such as thionyl chloride, have also been employed to improve yields and shorten reaction times.[3][7]
Experimental Protocols
The following protocols are generalized from established procedures for the synthesis of sydnones, such as that for 3-phenylsydnone, and are applicable to the synthesis of 3-alkyl-sydnones.
Step 1: Nitrosation of N-Alkyl-amino Acid
-
Preparation: Suspend the starting N-alkyl-amino acid (1.0 equivalent) in water in a beaker.
-
Cooling: Place the beaker in an ice-salt bath and stir the suspension until the temperature is below 0°C.
-
Addition of Nitrite: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the cold amino acid suspension over a period of approximately 40 minutes, ensuring the temperature does not exceed 0°C.
-
Acidification: After the addition is complete, continue stirring for a period (e.g., 2 hours). Filter the solution if necessary. To the cold, clear filtrate, add concentrated hydrochloric acid.
-
Isolation: The N-nitroso-N-alkyl-amino acid will precipitate as crystals. Isolate the product by suction filtration, wash with cold water, and air dry.
Step 2: Cyclodehydration to form 3-Alkyl-sydnone
-
Reaction Setup: Dissolve the dried N-nitroso-N-alkyl-amino acid (1.0 equivalent) in an excess of acetic anhydride in a flask equipped with a reflux condenser.
-
Heating: Heat the solution on a water bath for approximately 1.5 to 2 hours with stirring.
-
Workup: Allow the solution to cool to room temperature. Slowly pour the cooled solution into a large volume of an ice-water mixture with vigorous stirring to precipitate the sydnone.
-
Isolation and Purification: Collect the crude 3-alkyl-sydnone by suction filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol-water mixture).
Quantitative Data and Physicochemical Properties
The physicochemical properties of 3-alkyl-sydnones are influenced by the nature of the alkyl substituent. The following table summarizes key quantitative data for some simple 3-alkyl-sydnones.
| 3-Alkyl-sydnone | Molecular Formula | Melting Point (°C) | UV λmax (nm) | IR (C=O) (cm⁻¹) | Reference |
| 3-Methylsydnone | C₃H₄N₂O₂ | 36 | 290 | ~1750-1770 | [3][6][9] |
| 3-n-Butylsydnone | C₆H₁₀N₂O₂ | Liquid | 289.5 | Not Reported | [3][6][7] |
| 3-Cyclohexylsydnone | C₈H₁₂N₂O₂ | Not Reported | 292 | Not Reported | [3][6][7] |
Note: IR data is often reported as a range for the sydnone carbonyl stretch.
Structure-Activity Relationships and Biological Potential
Sydnones have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[6] A key observation in structure-activity relationship (SAR) studies is the general trend that 3-aryl-sydnones tend to be more biologically active and less toxic than their 3-alkyl counterparts.[7]
Caption: Figure 3: Conceptual Structure-Activity Relationship
The lipophilicity and electronic properties conferred by the substituent at the 3-position are critical for their interaction with biological targets such as enzymes and DNA.[3][6] While specific signaling pathways for 3-alkyl-sydnones are not extensively detailed in the foundational literature, their broad bioactivity suggests interactions with fundamental cellular processes.
Conclusion
The discovery of 3-alkyl-sydnones and their aryl counterparts opened up a new chapter in the field of mesoionic chemistry. From their initial misidentification to their full characterization and the subsequent exploration of their synthetic versatility and biological potential, sydnones have proven to be a rich area of research. The foundational work on their synthesis and properties continues to underpin modern applications in medicinal chemistry and materials science, demonstrating the enduring legacy of Earl and Mackney's discovery. This guide provides a core technical understanding for professionals seeking to build upon this history in their own research and development endeavors.
References
- 1. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanochemical approach to the synthesis of sydnones and derivatives - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00096B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 204. The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jjtujournals.com [jjtujournals.com]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. 646. Chemical and physical properties of some sydnones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Spectroscopic Properties of 3-Cyclohexyl-sydnone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-cyclohexyl-sydnone, a mesoionic heterocyclic compound. Sydnones, in general, are a class of compounds with a unique electronic structure that has garnered interest for their potential applications in medicinal chemistry and as synthetic precursors.[1][2][3] This document summarizes the available spectroscopic data and outlines the general experimental protocols for their acquisition, serving as a valuable resource for researchers working with this and related compounds.
Core Spectroscopic Data
The spectroscopic data for 3-cyclohexyl-sydnone and related alkyl sydnones are summarized below. It is important to note that while specific data for the UV-Vis spectrum and mass spectral fragmentation of 3-cyclohexyl-sydnone are available, detailed IR and NMR spectral data for this specific derivative are not widely reported. Therefore, characteristic ranges for alkyl sydnones are provided.
Table 1: Ultraviolet-Visible (UV-Vis) Spectroscopy
| Compound | λmax (nm) | Solvent | Reference |
| 3-Cyclohexyl-sydnone | 292 | Not Specified | [1] |
| 3-Methylsydnone | 290 | Not Specified | [1] |
| 3-n-Butylsydnone | 289.5 | Not Specified | [1] |
Table 2: Infrared (IR) Spectroscopy (Characteristic Ranges for Alkyl Sydnones)
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Sydnone Ring) | 1740 - 1770 | Carbonyl stretch |
| C4-H (Sydnone Ring) | > 3000 | C-H stretch |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (Characteristic Ranges for Alkyl Sydnones)
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹³C | 160 - 170 | C5 (Carbonyl Carbon) |
| ¹H | Unusually high field | C4-H (Sydnone Ring Proton) |
Table 4: Mass Spectrometry (MS)
| Compound | Key Fragmentation | Ionization Method |
| 3-Cyclohexyl-sydnone | M - (NO + CO) | Electron Impact (EI) |
Experimental Protocols
Synthesis of 3-Alkyl-sydnones
The classical synthesis of sydnones involves the cyclodehydration of N-nitroso derivatives of α-amino acids.[1]
Step 1: Nitrosation of N-Cyclohexylglycine
-
Dissolve N-cyclohexylglycine in an appropriate acidic medium (e.g., hydrochloric acid).
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified time until the formation of the N-nitroso-N-cyclohexylglycine is complete.
-
Isolate the product by filtration or extraction.
Step 2: Cyclodehydration to form 3-Cyclohexyl-sydnone
-
Suspend the N-nitroso-N-cyclohexylglycine in a dehydrating agent, typically acetic anhydride.[1] Other reagents like thionyl chloride or trifluoroacetic anhydride can also be used.[1]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.
-
Pour the reaction mixture into water to hydrolyze the excess acetic anhydride.
-
Collect the precipitated 3-cyclohexyl-sydnone by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic Analysis
UV-Vis Spectroscopy
-
Prepare a dilute solution of 3-cyclohexyl-sydnone in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorbance spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax). Alkyl sydnones typically exhibit a λmax below 300 nm.[1]
Infrared (IR) Spectroscopy
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for solid samples.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands, particularly the C=O stretching vibration of the sydnone ring (1740-1770 cm⁻¹) and the C4-H stretch (>3000 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-25 mg of 3-cyclohexyl-sydnone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.[4]
-
Filter the solution into a clean NMR tube to a height of about 4-5 cm.[5]
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the data and identify the chemical shifts, multiplicities, and coupling constants of the signals. Key signals to identify include the proton at the C4 position of the sydnone ring and the carbonyl carbon (C5).
Mass Spectrometry (MS)
-
Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Impact (EI).
-
Analyze the fragmentation pattern. For sydnones, a characteristic fragmentation is the loss of both a nitric oxide radical (NO) and a carbon monoxide molecule (CO).[6]
Signaling Pathways and Logical Relationships
There is currently no information in the reviewed scientific literature to suggest that 3-cyclohexyl-sydnone is directly involved in specific signaling pathways. The primary interest in sydnones lies in their potential as scaffolds for the development of bioactive molecules and their utility in synthetic organic chemistry, particularly in 1,3-dipolar cycloaddition reactions.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. connectsci.au [connectsci.au]
- 7. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3-Cyclohexyl-Sydnone in Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC) is a bioorthogonal reaction that proceeds between a sydnone, a mesoionic 1,3-dipole, and a strained alkyne, such as a cyclooctyne, without the need for a toxic copper catalyst.[1][2] This reaction is characterized by its high specificity and efficiency in complex biological environments, making it a valuable tool for bioconjugation, cellular labeling, and drug delivery.[3][4] 3-Cyclohexyl-sydnone is an alkyl-substituted sydnone that offers distinct properties compared to its aryl-substituted counterparts. The electron-donating nature of the cyclohexyl group can influence the reactivity and stability of the sydnone, making it a subject of interest for specific applications. These notes provide an overview of the application of 3-cyclohexyl-sydnone in SPSAC, including comparative kinetic data, and detailed experimental protocols for its synthesis and use in bioconjugation.
Reaction Mechanism and Workflow
The SPSAC reaction is a [3+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases carbon dioxide and forms a stable pyrazole product.[5] The primary driving force for this reaction is the release of ring strain from the cyclooctyne.
Caption: General mechanism of Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC).
Quantitative Data
| Sydnone Derivative | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |
| 3-Phenyl-sydnone | Bicyclononyne (BCN) | 0.054 | 55:45 MeOH/H₂O | 21 | [2] |
| 4-Chloro-3-phenylsydnone | Bicyclononyne (BCN) | ~1.6 (Estimated 30x faster than 3-phenyl-sydnone) | Not Specified | Not Specified | [3] |
| 3-Cyclohexyl-sydnone | Bicyclononyne (BCN) | Estimated to be < 0.054 | Not Available | Not Available | Inference |
Note: The rate constant for 3-cyclohexyl-sydnone is an estimation based on the electronic effects of the substituent at the N-3 position. Experimental verification is required.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclohexyl-sydnone
This protocol describes a general two-step synthesis of a 3-substituted sydnone, adapted for 3-cyclohexyl-sydnone.
Step 1: Synthesis of N-cyclohexyl-N-nitrosoglycine
Caption: Workflow for the synthesis of N-cyclohexyl-N-nitrosoglycine.
Materials:
-
N-Cyclohexylglycine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
Procedure:
-
Dissolve N-Cyclohexylglycine in cold water in a beaker placed in an ice bath.
-
Slowly add a drop of concentrated hydrochloric acid with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the N-cyclohexylglycine solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
Continue stirring at room temperature for 30 minutes to 4 hours, until the solution becomes clear.
-
Slowly add concentrated hydrochloric acid to precipitate the N-cyclohexyl-N-nitrosoglycine product.
-
Collect the precipitate by vacuum filtration and wash with cold water. The product can be used in the next step without further purification.
Step 2: Cyclodehydration to 3-Cyclohexyl-sydnone
Caption: Workflow for the cyclodehydration to form 3-cyclohexyl-sydnone.
Materials:
-
N-Cyclohexyl-N-nitrosoglycine
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the N-cyclohexyl-N-nitrosoglycine in acetic anhydride in a round-bottom flask.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material (e.g., by TLC).
-
Once the reaction is complete, pour the mixture into ice-water to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 3-cyclohexyl-sydnone.
Protocol 2: Monitoring SPSAC Kinetics using UV-Vis Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of the SPSAC reaction between 3-cyclohexyl-sydnone and a strained alkyne. Sydnones typically have a distinct UV-Vis absorbance that disappears upon cycloaddition. 3-Cyclohexylsydnone has a reported UV absorption maximum at 292 nm.
Materials:
-
3-Cyclohexyl-sydnone
-
Strained alkyne (e.g., BCN, DBCO, DIBAC)
-
Reaction solvent (e.g., acetonitrile, methanol, or a mixture with water)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of 3-cyclohexyl-sydnone and the strained alkyne of known concentrations in the chosen solvent.
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the solutions of 3-cyclohexyl-sydnone and the strained alkyne. Use a significant excess of the alkyne (e.g., 10-fold or more) to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the reaction by recording the absorbance at the λmax of 3-cyclohexyl-sydnone (292 nm) over time.
-
The observed rate constant (k_obs) can be obtained by fitting the absorbance decay to a single exponential function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the strained alkyne in excess: k₂ = k_obs / [alkyne].
Caption: Workflow for monitoring SPSAC kinetics via UV-Vis spectroscopy.
Protocol 3: Protein Labeling using 3-Cyclohexyl-sydnone SPSAC
This protocol provides a general procedure for labeling a protein that has been functionalized with a strained alkyne (e.g., via genetic incorporation of an unnatural amino acid) with a 3-cyclohexyl-sydnone-containing probe (e.g., a fluorophore or a drug).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
3-Cyclohexyl-sydnone-probe conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column or dialysis membrane for purification
Procedure:
-
Dissolve the 3-cyclohexyl-sydnone-probe conjugate in a minimal amount of a biocompatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Add the sydnone-probe solution to the solution of the alkyne-modified protein. A typical molar excess of the sydnone-probe is 5-20 fold over the protein.
-
Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37 °C). The reaction time will depend on the concentration of reactants and the reaction rate (can range from minutes to hours).
-
Monitor the progress of the labeling reaction by a suitable analytical technique (e.g., SDS-PAGE with in-gel fluorescence imaging if using a fluorescent probe, or mass spectrometry).
-
Once the reaction is complete, remove the excess unreacted sydnone-probe by size-exclusion chromatography or dialysis.
-
Characterize the labeled protein to determine the labeling efficiency.
Caption: General workflow for protein labeling using SPSAC.
Conclusion
3-Cyclohexyl-sydnone is a valuable reagent for strain-promoted alkyne-sydnone cycloadditions, offering an alternative to more commonly used aryl-sydnones. While its reactivity is predicted to be slightly lower than that of 3-phenyl-sydnone, its stability and distinct electronic properties may be advantageous in certain applications. The provided protocols offer a starting point for the synthesis, kinetic analysis, and application of 3-cyclohexyl-sydnone in bioconjugation and related fields. Further research is needed to fully characterize its kinetic properties with a range of strained alkynes and to explore its full potential in various bioorthogonal applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for Copper-Catalyzed Cycloaddition with 3-Cyclohexyl-sydnone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sydnones are mesoionic aromatic compounds that participate in 1,3-dipolar cycloaddition reactions with alkynes to form pyrazoles, a heterocyclic motif of significant interest in medicinal chemistry.[1] Traditional thermal cycloaddition of sydnones with alkynes often necessitates harsh reaction conditions, including high temperatures and prolonged reaction times.[1][2] The advent of copper catalysis for the sydnone-alkyne cycloaddition (CuSAC) has marked a significant advancement, allowing for milder reaction conditions, reduced reaction times, and, notably, control over the regioselectivity of the resulting pyrazole product.[2][3] This protocol focuses on the copper-catalyzed cycloaddition of 3-cyclohexyl-sydnone, a representative alkyl-substituted sydnone, with terminal alkynes.
The regiochemical outcome of the CuSAC reaction is dictated by the choice of the copper salt. Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), is proposed to function as a Lewis acid, activating the sydnone and leading to the formation of 1,3-disubstituted pyrazoles.[3][4] In contrast, copper(II) acetate (Cu(OAc)₂), is believed to promote the formation of a copper(I) acetylide intermediate, resulting in the regioselective synthesis of 1,4-disubstituted pyrazoles.[3][4] This tunable regioselectivity is a powerful tool in the synthesis of diverse pyrazole libraries for applications in drug discovery and bioconjugation.[5][6]
Data Presentation
The following tables summarize representative quantitative data for copper-catalyzed cycloaddition reactions of various sydnones with terminal alkynes. While specific data for 3-cyclohexyl-sydnone is limited in the reviewed literature, the provided data for analogous sydnones offers valuable insights into expected yields and reaction conditions.
Table 1: Synthesis of 1,3-Disubstituted Pyrazoles using Cu(OTf)₂
| Entry | Sydnone | Alkyne | Product | Yield (%) |
| 1 | 3-Phenylsydnone | Phenylacetylene | 1-Phenyl-3-phenylpyrazole | 85 |
| 2 | 3-(4-Methoxyphenyl)sydnone | Phenylacetylene | 1-(4-Methoxyphenyl)-3-phenylpyrazole | 78 |
| 3 | 3-Phenylsydnone | 1-Octyne | 1-Phenyl-3-hexylpyrazole | 75 |
Data adapted from analogous reactions in the literature. Conditions typically involve heating in a suitable solvent like toluene or o-dichlorobenzene.
Table 2: Synthesis of 1,4-Disubstituted Pyrazoles using Cu(OAc)₂
| Entry | Sydnone | Alkyne | Product | Yield (%) |
| 1 | 3-Phenylsydnone | Phenylacetylene | 1-Phenyl-4-phenylpyrazole | 90 |
| 2 | 3-(4-Methoxyphenyl)sydnone | Phenylacetylene | 1-(4-Methoxyphenyl)-4-phenylpyrazole | 88 |
| 3 | 3-Phenylsydnone | 1-Octyne | 1-Phenyl-4-hexylpyrazole | 82 |
Data adapted from analogous reactions in the literature. Conditions typically involve heating in a suitable solvent like o-dichlorobenzene.
Experimental Protocols
The following are representative protocols for the copper-catalyzed cycloaddition of 3-cyclohexyl-sydnone with a terminal alkyne. These protocols are based on established procedures for other sydnone derivatives and should be optimized for specific substrates.
Protocol 1: Synthesis of 1-Cyclohexyl-3-substituted-pyrazoles using Cu(OTf)₂
Materials:
-
3-Cyclohexyl-sydnone
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-cyclohexyl-sydnone (1.0 mmol, 1 equivalent).
-
Add anhydrous toluene (5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equivalents).
-
Add Cu(OTf)₂ (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-cyclohexyl-3-substituted-pyrazole.
Protocol 2: Synthesis of 1-Cyclohexyl-4-substituted-pyrazoles using Cu(OAc)₂
Materials:
-
3-Cyclohexyl-sydnone
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous o-dichlorobenzene (o-DCB)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-cyclohexyl-sydnone (1.0 mmol, 1 equivalent).
-
Add anhydrous o-dichlorobenzene (5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equivalents).
-
Add Cu(OAc)₂ (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (high vacuum may be required to remove o-DCB).
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 1-cyclohexyl-4-substituted-pyrazole.
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
The regioselectivity of the copper-catalyzed sydnone-alkyne cycloaddition is dependent on the copper catalyst used, leading to two distinct mechanistic pathways.
Caption: Mechanistic pathways for Cu-catalyzed sydnone-alkyne cycloaddition.
Experimental Workflow
The general workflow for the synthesis and purification of pyrazoles via CuSAC is outlined below.
Caption: General experimental workflow for CuSAC.
References
- 1. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. [PDF] Cu-promoted sydnone cycloadditions of alkynes: scope and mechanism studies. | Semantic Scholar [semanticscholar.org]
- 5. Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application of 3-Cyclohexyl-sydnone in Live Cell Imaging: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Cyclohexyl-sydnone is a mesoionic compound that has emerged as a valuable tool in bioorthogonal chemistry, particularly for the labeling and imaging of live cells. Its application hinges on the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC), a highly specific and biocompatible "click" reaction. This reaction occurs between the sydnone moiety and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), to form a stable, fluorescent pyrazole derivative.[1][2]
The primary advantage of using 3-cyclohexyl-sydnone in live-cell imaging lies in the bioorthogonality of the SPSAC reaction. This means the reaction proceeds efficiently within the complex cellular environment without interfering with native biochemical processes.[1][2] The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, and can be performed under physiological conditions (aqueous buffer, 37°C).
A common strategy for imaging cellular components using 3-cyclohexyl-sydnone involves a two-step labeling approach. First, a strained alkyne is metabolically incorporated into a biomolecule of interest (e.g., a protein, glycan, or lipid). This is achieved by providing cells with a precursor molecule that is tagged with a strained alkyne. Subsequently, a fluorescently labeled 3-cyclohexyl-sydnone probe is introduced, which specifically reacts with the alkyne-tagged biomolecule, allowing for its visualization by fluorescence microscopy. This "turn-on" fluorescence approach, where the probe's fluorescence is enhanced upon reaction, is particularly advantageous as it reduces background noise and eliminates the need for wash steps.[3]
The choice of the strained alkyne partner is crucial for reaction efficiency. Bicyclononyne (BCN) has been shown to be a highly reactive partner for sydnones in strain-promoted cycloadditions. The reaction between N-phenyl sydnone and BCN, a close structural analog of 3-cyclohexyl-sydnone, proceeds with a second-order rate constant of approximately 0.054 M⁻¹s⁻¹ in an aqueous methanol mixture at 21°C. While not as fast as some other bioorthogonal reactions, this rate is sufficient for efficient labeling in a biological context.
The versatility of 3-cyclohexyl-sydnone allows for its conjugation to a variety of reporter molecules, including fluorescent dyes, enabling multicolor imaging and the study of dynamic cellular processes. The resulting pyrazole product is chemically stable, ensuring that the fluorescent signal is retained throughout the imaging experiment.
Quantitative Data Summary
| Parameter | Value | Reactants | Conditions | Source |
| Second-Order Rate Constant (k₂) | 0.054 M⁻¹s⁻¹ | N-phenyl sydnone and BCN | 55:45 MeOH/H₂O, 21°C | Not explicitly cited |
Experimental Protocols
Protocol 1: Two-Step Labeling of Cellular Proteins with a Fluorescent 3-Cyclohexyl-sydnone Probe
This protocol describes the metabolic labeling of cellular proteins with a strained alkyne followed by fluorescent labeling with a 3-cyclohexyl-sydnone probe.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Strained alkyne-modified amino acid (e.g., BCN-lysine)
-
Fluorescently labeled 3-cyclohexyl-sydnone (e.g., 3-cyclohexyl-sydnone-FITC)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal microscope with appropriate filter sets for the chosen fluorophore
Procedure:
-
Cell Seeding: Seed the cells on a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of imaging.
-
Metabolic Labeling with Strained Alkyne:
-
Prepare a stock solution of the BCN-modified amino acid in a suitable solvent (e.g., sterile water or DMSO).
-
Replace the normal culture medium with a medium containing the BCN-modified amino acid at a final concentration of 50-200 µM.
-
Incubate the cells for 12-24 hours to allow for metabolic incorporation of the strained alkyne into newly synthesized proteins.
-
-
Labeling with Fluorescent 3-Cyclohexyl-sydnone:
-
Prepare a stock solution of the fluorescent 3-cyclohexyl-sydnone probe in DMSO.
-
Remove the metabolic labeling medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete culture medium containing the fluorescent 3-cyclohexyl-sydnone probe at a final concentration of 1-10 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Remove the labeling medium and wash the cells twice with warm PBS.
-
Replace the medium with pre-warmed live-cell imaging medium.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the fluorophore conjugated to the sydnone.
-
Visualizations
Caption: Signaling pathway for two-step live cell imaging.
Caption: Experimental workflow for live cell labeling.
Caption: Logical relationship of the labeling reaction.
References
Application Notes and Protocols: 3-Cyclohexyl-sydnone as a Precursor for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-cyclohexyl-sydnone as a versatile precursor for the synthesis of fluorogenic probes. The protocols detailed below are intended to serve as a guide for the development and application of these probes in bioorthogonal labeling and cellular imaging.
Introduction
Sydnones are mesoionic compounds that participate in [3+2] cycloaddition reactions with alkynes to form pyrazoles. This reaction, particularly the strain-promoted sydnone-alkyne cycloaddition (SPSAC), has emerged as a powerful tool in bioorthogonal chemistry. When appropriately functionalized, sydnones can be non-fluorescent or weakly fluorescent, while the resulting pyrazole product exhibits strong fluorescence. This "turn-on" characteristic makes sydnone derivatives, such as those derived from 3-cyclohexyl-sydnone, excellent candidates for the development of fluorogenic probes for no-wash cellular imaging. The cycloaddition reaction is highly specific and can proceed under physiological conditions, enabling the labeling of biomolecules in living cells.
The general principle involves the reaction of a sydnone-functionalized molecule with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which can be incorporated into biomolecules. The resulting pyrazole formation leads to a significant increase in fluorescence, allowing for the specific visualization of the labeled target.
Data Presentation
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Enhancement |
| Coumarin-Sydnone | ~350 | ~438 | 0.005 | - |
| Coumarin-Pyrazole (Post-SPSAC) | ~350 | ~438 | 0.66 | 132-fold[1] |
Experimental Protocols
Protocol 1: Synthesis of a 3-Cyclohexyl-sydnone Precursor
This protocol describes a general method for the synthesis of 3-cyclohexyl-sydnone, which can be further functionalized to create a fluorescent probe. The synthesis involves the formation of N-cyclohexylglycine, followed by nitrosation and cyclization.
Materials:
-
Cyclohexylamine
-
Ethyl chloroacetate
-
Sodium carbonate
-
Diethyl ether
-
Sodium nitrite
-
Hydrochloric acid
-
Acetic anhydride
-
Sodium hydroxide
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of Ethyl N-cyclohexylglycinate:
-
In a round-bottom flask, dissolve cyclohexylamine and sodium carbonate in ethanol.
-
Slowly add ethyl chloroacetate to the mixture at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis to N-cyclohexylglycine:
-
Dissolve the purified ethyl N-cyclohexylglycinate in a mixture of ethanol and water.
-
Add sodium hydroxide and stir the mixture at room temperature overnight.
-
Neutralize the solution with hydrochloric acid to precipitate N-cyclohexylglycine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Synthesis of 3-Cyclohexyl-sydnone:
-
Suspend N-cyclohexylglycine in water and cool to 0°C.
-
Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of concentrated hydrochloric acid, keeping the temperature below 5°C.
-
Stir the mixture for 1 hour at 0°C to form the N-nitroso-N-cyclohexylglycine.
-
Extract the nitroso-amino acid with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
To the crude N-nitroso-N-cyclohexylglycine, add acetic anhydride at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto ice and extract the 3-cyclohexyl-sydnone with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
-
Protocol 2: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) for Fluorogenic Labeling
This protocol outlines the general procedure for labeling a BCN- or DBCO-modified biomolecule with a 3-cyclohexyl-sydnone-based fluorescent probe.
Materials:
-
3-Cyclohexyl-sydnone-fluorophore conjugate (probe)
-
BCN- or DBCO-labeled biomolecule (e.g., protein, nucleic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a stock solution of the 3-cyclohexyl-sydnone-fluorophore probe in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the BCN- or DBCO-labeled biomolecule in PBS.
-
Add the sydnone probe to the biomolecule solution at a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the reactivity of the specific sydnone and cyclooctyne. For many strain-promoted reactions, significant labeling can be achieved within 15-60 minutes.
-
Monitor the fluorescence increase using a fluorometer or visualize the labeled biomolecule using a fluorescence microscope with appropriate filter sets corresponding to the excitation and emission wavelengths of the resulting pyrazole.
Protocol 3: Intracellular Imaging using a 3-Cyclohexyl-sydnone-based Probe
This protocol provides a general workflow for labeling and imaging a specific target within living cells using a 3-cyclohexyl-sydnone-derived probe and a bioorthogonally tagged target molecule.
Materials:
-
Cells expressing a BCN- or DBCO-modified target protein (e.g., via unnatural amino acid incorporation)
-
Cell culture medium
-
3-Cyclohexyl-sydnone-fluorophore probe
-
Hoechst or DAPI stain (for nuclear counterstaining, optional)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on a suitable imaging dish or coverslip and culture overnight.
-
If necessary, induce the expression of the BCN/DBCO-tagged target protein.
-
Prepare a working solution of the 3-cyclohexyl-sydnone-fluorophore probe in cell culture medium. A typical starting concentration is 1-5 µM.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
(Optional) For no-wash imaging, proceed directly to imaging. For reduced background, you can wash the cells once or twice with fresh culture medium or PBS.
-
-
Cell Imaging:
-
If desired, add a nuclear counterstain like Hoechst or DAPI according to the manufacturer's protocol.
-
Image the cells using a fluorescence or confocal microscope. Use the appropriate laser lines and emission filters for the pyrazole fluorophore and any counterstains.
-
Acquire images and analyze the localization and intensity of the fluorescent signal.
-
Visualizations
Synthesis of 3-Cyclohexyl-sydnone
Caption: Synthetic pathway for 3-cyclohexyl-sydnone.
Experimental Workflow for Bioorthogonal Labeling
Caption: Workflow of SPSAC for fluorescent labeling.
Signaling Pathway of "Turn-On" Fluorescence
References
Application Notes and Protocols for 3-Cyclohexyl-sydnone Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of 3-cyclohexyl-sydnone to biomolecules, a process of significant interest in the development of targeted therapeutics and diagnostic agents. The protocols focus on the strain-promoted alkyne-sydnone cycloaddition (SPSAC) reaction, a bioorthogonal "click chemistry" method that allows for the precise and efficient labeling of biomolecules under mild, biocompatible conditions.
Introduction to Sydnone Bioconjugation
Sydnones are mesoionic compounds that participate in [3+2] cycloaddition reactions with alkynes to form pyrazole rings. This reaction is particularly useful in bioconjugation when a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), is used. The inherent ring strain of BCN significantly accelerates the reaction rate, enabling it to proceed at physiological temperatures and without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes the SPSAC reaction ideal for labeling sensitive biomolecules like antibodies, proteins, and nucleic acids in complex biological environments. 3-cyclohexyl-sydnone is a commonly used sydnone derivative in these applications due to its favorable stability and reactivity.
Signaling Pathway and Experimental Workflow
The overall workflow for conjugating 3-cyclohexyl-sydnone to a biomolecule, such as an antibody, typically involves two key stages:
-
Activation of 3-cyclohexyl-sydnone: To facilitate its reaction with the biomolecule, 3-cyclohexyl-sydnone is first derivatized with a reactive functional group. A common strategy is to create an N-hydroxysuccinimide (NHS) ester of a carboxylated version of the sydnone. This NHS ester will readily react with primary amines, such as the lysine residues present on the surface of antibodies.
-
Conjugation to the Biomolecule: The activated sydnone is then incubated with the target biomolecule. The NHS ester reacts with lysine residues on the protein to form a stable amide bond, thereby labeling the biomolecule with the sydnone moiety. This sydnone-labeled biomolecule can then be reacted with a strained alkyne-modified partner in a subsequent step for various applications.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclohexyl-N-glycyl-sydnone
This protocol describes the synthesis of a carboxylated derivative of 3-cyclohexyl-sydnone, which can then be activated for conjugation.
Materials:
-
N-cyclohexylglycine
-
Sodium nitrite
-
Hydrochloric acid
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Nitrosation: Dissolve N-cyclohexylglycine in a mixture of water and hydrochloric acid. Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Extract the N-nitroso-N-cyclohexylglycine with dichloromethane.
-
Wash the organic layer with cold water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-nitroso-N-cyclohexylglycine.
-
Cyclization: Dissolve the crude N-nitroso-N-cyclohexylglycine in acetic anhydride.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and stir for 1 hour to hydrolyze the excess acetic anhydride.
-
Neutralize the solution with solid sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 3-cyclohexyl-sydnone.
-
To introduce a carboxylic acid handle for NHS ester formation, the sydnone can be further reacted with a suitable glycine derivative.
Protocol 2: Activation of 3-Cyclohexyl-sydnone with N-Hydroxysuccinimide (NHS)
This protocol describes the formation of an NHS ester of a carboxylated 3-cyclohexyl-sydnone derivative, making it reactive towards primary amines.
Materials:
-
3-Cyclohexyl-N-glycyl-sydnone (from Protocol 1)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-cyclohexyl-N-glycyl-sydnone and NHS in anhydrous DCM or DMF.
-
Add DCC or EDC to the solution at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
If using DCC, filter off the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude 3-cyclohexyl-sydnone-NHS ester can be used directly in the next step or purified by recrystallization or chromatography.
Protocol 3: Conjugation of 3-Cyclohexyl-sydnone-NHS Ester to an Antibody
This protocol outlines the procedure for labeling an antibody with the activated 3-cyclohexyl-sydnone.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.5. The buffer should be free of primary amines (e.g., Tris).
-
3-Cyclohexyl-sydnone-NHS ester (from Protocol 2) dissolved in an organic solvent like DMSO or DMF.
-
Desalting column (e.g., Sephadex G-25) for purification.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Reaction Setup: Add a 5-20 molar excess of the dissolved 3-cyclohexyl-sydnone-NHS ester to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the unreacted sydnone-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein fractions containing the sydnone-labeled antibody.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL), which is the average number of sydnone molecules conjugated per antibody. This can be done using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the characteristic wavelength for the sydnone (around 310-320 nm).
Quantitative Data
The efficiency of the conjugation reaction can be assessed by determining the Degree of Labeling (DOL), also known as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.[1][2]
| Parameter | Method | Typical Range | Reference |
| Molar Excess of Sydnone-NHS Ester | Varied during reaction setup | 5 - 20 fold | [] |
| Reaction pH | Measured in conjugation buffer | 7.2 - 8.5 | [][4] |
| Reaction Time | Timed incubation | 1 - 24 hours | [] |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy / Mass Spectrometry | 2 - 8 | [1][2] |
| Conjugation Yield | Calculated from purified product | 50 - 90% | [5] |
Characterization of the Conjugate
The resulting sydnone-antibody conjugate should be thoroughly characterized to ensure its quality and functionality.
Characterization Techniques:
-
UV-Vis Spectroscopy: To determine the protein concentration and the degree of labeling (DOL).
-
SDS-PAGE: To confirm the integrity of the antibody after conjugation and to check for aggregation.
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC-HPLC) and hydrophobic interaction chromatography (HIC-HPLC) can be used to assess the purity, aggregation, and heterogeneity of the conjugate.[6][7]
-
Mass Spectrometry (MS): To confirm the covalent attachment of the sydnone to the antibody and to determine the exact mass of the conjugate, which can also be used to calculate the DOL.[8]
-
Binding Assays (e.g., ELISA): To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.
By following these detailed protocols and characterization methods, researchers can reliably produce and validate 3-cyclohexyl-sydnone conjugated biomolecules for a wide range of applications in research, diagnostics, and drug development.
References
- 1. agilent.com [agilent.com]
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. agilent.com [agilent.com]
- 6. Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3-Cyclohexyl-sydnone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sydnones, a class of mesoionic compounds, are versatile synthons in heterocyclic chemistry. Their ability to undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes provides a direct route to pyrazole and pyrazoline derivatives, respectively. This synthetic strategy is particularly valuable in medicinal chemistry and drug discovery, as the pyrazole scaffold is a core component of numerous pharmacologically active compounds. This document provides detailed application notes and protocols for the synthesis of pyrazole derivatives using 3-cyclohexyl-sydnone as a key intermediate. The methodologies described herein are intended to guide researchers in the efficient synthesis and exploration of novel pyrazole-based compounds with potential therapeutic applications.
Pyrazoles derived from 3-cyclohexyl-sydnone have shown promise as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle.[1] Understanding the synthesis and structure-activity relationships of these compounds is therefore of significant interest in the development of new antiviral agents.
Reaction Mechanism and Workflow
The synthesis of pyrazole derivatives from 3-cyclohexyl-sydnone proceeds through a well-established [3+2] cycloaddition reaction. The overall workflow can be summarized as follows:
Caption: General workflow for the synthesis of pyrazole derivatives from 3-cyclohexyl-sydnone and subsequent application.
The reaction is initiated by the thermal activation of the sydnone, which then reacts with a dipolarophile, such as an alkyne, in a concerted cycloaddition. This is followed by the extrusion of carbon dioxide to yield the stable aromatic pyrazole ring. The regioselectivity of the cycloaddition can be influenced by the nature of the substituents on both the sydnone and the alkyne.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclohexyl-sydnone
This protocol is adapted from the general synthesis of sydnones from N-substituted glycines.
Materials:
-
N-Cyclohexylglycine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Acetic anhydride
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Nitrosation of N-Cyclohexylglycine:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve N-cyclohexylglycine (1 equivalent) in water.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
To the cooled solution, add concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper). Continue stirring in the ice bath for 30 minutes.
-
The resulting N-nitroso-N-cyclohexylglycine will often separate as an oil. Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Cyclodehydration to 3-Cyclohexyl-sydnone:
-
Filter the dried dichloromethane solution and evaporate the solvent under reduced pressure to obtain the crude N-nitroso-N-cyclohexylglycine.
-
To the crude product, add acetic anhydride (5-10 equivalents) and stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After completion, carefully pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude 3-cyclohexyl-sydnone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
-
Protocol 2: Synthesis of Ethyl 1-Cyclohexyl-1H-pyrazole-4-carboxylate from 3-Cyclohexyl-sydnone and Ethyl Propiolate
This protocol describes the 1,3-dipolar cycloaddition reaction between 3-cyclohexyl-sydnone and ethyl propiolate.
Materials:
-
3-Cyclohexyl-sydnone
-
Ethyl propiolate
-
Toluene or xylene (anhydrous)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Cycloaddition Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyclohexyl-sydnone (1 equivalent) in anhydrous toluene or xylene.
-
Add ethyl propiolate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (for toluene, ~110 °C; for xylene, ~140 °C) and maintain for 8-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
-
Purification:
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired pyrazole product and evaporate the solvent to yield ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate as a pure compound.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the thermal [3+2] cycloaddition of various sydnones with symmetrical alkynes, providing a comparative overview for researchers.
| Entry | Sydnone (R¹-group) | Alkyne (R²-group) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | COOMe | Toluene | 110 | 1.75 | - | [2] |
| 2 | Phenyl | COOEt | Xylene | Reflux | - | 93 | [3] |
| 3 | 4-MeO-Ph | Ph | Toluene | Reflux | 5 | 53 | [3] |
| 4 | Benzyl | COOEt | Xylene | Reflux | - | - | [3] |
| 5 | Phenyl | Ph | Xylene | Reflux | - | - | [3] |
| 6 | 4-Cl-Ph | COOMe | Xylene | Reflux | - | 60-80 | [2] |
| 7 | 4-NO₂-Ph | COOMe | Toluene | 110 | 1.75 | - | [2] |
| 8 | Methyl | COOMe | Xylene | 120 | - | - | [2] |
Note: This table presents data for various sydnones to illustrate the general scope and conditions of the reaction. Specific yields for 3-cyclohexyl-sydnone may vary.
Application in Drug Discovery: Inhibition of HCV NS5B Polymerase
Pyrazole derivatives synthesized from 3-cyclohexyl-sydnone have been identified as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[1] NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the viral RNA genome. Inhibition of this enzyme effectively halts viral replication, making it a prime target for antiviral drug development.
The general mechanism of action involves the binding of the pyrazole derivative to an allosteric site on the NS5B enzyme, which induces a conformational change that ultimately inhibits its polymerase activity.
Caption: Inhibition of HCV NS5B polymerase by pyrazole derivatives.
The development of potent and selective inhibitors of HCV NS5B polymerase is a key strategy in the ongoing effort to combat Hepatitis C infection. The synthetic route via 3-cyclohexyl-sydnone offers a valuable platform for the generation of diverse pyrazole libraries for structure-activity relationship (SAR) studies and lead optimization.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using 3-Alkyl-Sydnones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-alkyl-sydnones in bioconjugation. Sydnones are mesoionic compounds that undergo [3+2] dipolar cycloaddition reactions with alkynes, providing a powerful tool for the selective modification of biomolecules. This document covers two primary methodologies: the copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) and the strain-promoted sydnone-alkyne cycloaddition (SPSAC).
Introduction
Sydnones have emerged as versatile reagents in bioconjugation due to their stability and unique reactivity. The cycloaddition reaction with alkynes results in the formation of a stable pyrazole linkage. This reaction can be performed under mild conditions, making it suitable for modifying sensitive biological molecules. The key advantages of using 3-alkyl-sydnones include the bioorthogonality of the reaction, the stability of the resulting conjugate, and the ability to tune the reaction kinetics through the choice of catalyst or the use of strained alkynes.
Reaction Mechanisms and Workflows
The bioconjugation process using 3-alkyl-sydnones typically involves two main steps: functionalization of the biomolecule and the sydnone probe, followed by the cycloaddition reaction.
Signaling Pathways and Logical Relationships
The choice between CuSAC and SPSAC depends on the specific application and the tolerance of the biological system to copper.
Caption: Logical workflow for SPSAC and CuSAC bioconjugation.
Quantitative Data Summary
The following table summarizes key quantitative data for sydnone-alkyne cycloaddition reactions, providing a basis for selecting the appropriate technique for a given application.
| Reaction Type | Sydnone Reactant | Alkyne Reactant | Catalyst/Promoter | Second-Order Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference |
| SPSAC | N-phenylsydnone | Bicyclo[6.1.0]nonyne (BCN) | None | 0.054 | 21 | [1] |
| CuSAC | N-phenylsydnone | Phenylacetylene | Cu(OTf)₂ | Not Reported | 60 | [2] |
| CuSAC | N-phenylsydnone | Phenylacetylene | Cu(OAc)₂ | Not Reported | 60 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a 3-Alkyl-Sydnone N-Hydroxysuccinimide (NHS) Ester Probe
This protocol describes the synthesis of a generic 3-alkyl-sydnone with a carboxylic acid functionality, followed by its activation to an NHS ester for subsequent conjugation to amine-containing biomolecules.
Materials:
-
Appropriate N-alkylglycine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetic anhydride
-
Anhydrous solvent (e.g., dioxane)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Silica gel for chromatography
Procedure:
-
Nitrosation: Dissolve the N-alkylglycine in cold aqueous HCl. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir for 1-2 hours.
-
Cyclization: Extract the resulting N-nitroso-N-alkylglycine into an organic solvent. Add acetic anhydride and heat the mixture to induce cyclization to the 3-alkyl-sydnone. The specific temperature and reaction time will depend on the substrate.
-
Purification: Purify the crude sydnone by silica gel chromatography.
-
NHS Ester Formation: Dissolve the purified carboxy-functionalized sydnone and NHS in anhydrous DCM or DMF. Add DCC or EDC and stir the reaction at room temperature overnight.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used). Purify the sydnone-NHS ester by recrystallization or chromatography.
Protocol 2: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) for Protein Labeling
This protocol is based on the reaction between an N-arylated sydnone and a bicyclo[6.1.0]nonyne (BCN) functionalized protein.[1]
Materials:
-
Protein of interest functionalized with BCN
-
Sydnone-fluorophore conjugate (e.g., PheSyd–BODIPY-FL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ni-NTA resin (for purification of His-tagged proteins)
Procedure:
-
Protein Preparation: Express and purify the BCN-functionalized protein according to standard protocols. For proteins with a His-tag, Ni-NTA affinity chromatography can be used.
-
Labeling Reaction: Dissolve the purified protein in PBS at a concentration of ~10-50 µM. Add the sydnone-fluorophore conjugate to a final concentration of 100-500 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 6 hours.
-
Purification: Remove the excess unreacted sydnone probe by dialysis, size-exclusion chromatography, or affinity purification if a tag is present.
-
Analysis: Confirm the labeling by SDS-PAGE with in-gel fluorescence imaging and by mass spectrometry to determine the degree of labeling.
Protocol 3: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) for Bioconjugation
This protocol provides a general framework for CuSAC. The choice of copper source and ligand can influence the regioselectivity of the pyrazole product.[2]
Materials:
-
Biomolecule functionalized with a terminal alkyne
-
3-Alkyl-sydnone probe
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(II) acetate (Cu(OAc)₂)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Aqueous buffer (e.g., PBS or Tris buffer)
Procedure:
-
Reaction Setup: In an aqueous buffer, combine the alkyne-functionalized biomolecule and the sydnone probe.
-
Catalyst Preparation: Prepare a fresh stock solution of the copper catalyst and ligand in a suitable solvent (e.g., water or DMSO).
-
Initiation: Add the copper catalyst/ligand solution and the reducing agent to the reaction mixture. The final concentration of copper is typically in the range of 50-200 µM.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Purification: Purify the conjugate using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove the copper catalyst and excess reagents.
Protocol 4: Live Cell Labeling and Imaging
This protocol outlines a general procedure for labeling live cells using a sydnone probe that reacts with a metabolically incorporated strained alkyne.
Materials:
-
Cells of interest
-
Cell culture medium
-
Strained alkyne-modified metabolic precursor (e.g., an amino acid or sugar analog)
-
Sydnone-fluorophore probe
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Culture the cells in a medium supplemented with the strained alkyne-modified metabolic precursor for 24-48 hours to allow for its incorporation into cellular biomolecules.
-
Sydnone Labeling: Wash the cells with PBS. Incubate the cells with a solution of the sydnone-fluorophore probe in a serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells several times with PBS to remove the excess probe.
-
Fixation and Permeabilization (Optional): If intracellular targets are to be co-stained, fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Imaging: Mount the cells on a microscope slide with a mounting medium containing a nuclear counterstain like DAPI. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Experimental Workflow for SPSAC Protein Labeling
Caption: Workflow for SPSAC-mediated protein labeling.
Experimental Workflow for CuSAC Bioconjugation
Caption: General workflow for CuSAC bioconjugation.
References
Application Notes and Protocols: Labeling of Peptides with 3-Cyclohexyl-sydnone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the bioorthogonal labeling of peptides using 3-cyclohexyl-sydnone. This method leverages the strain-promoted alkyne-sydnone cycloaddition (SPSAC), a type of click chemistry that proceeds efficiently under mild, aqueous conditions, making it ideal for biological applications.[1][2][3]
Introduction
Bioorthogonal chemistry enables the specific modification of biomolecules in complex biological environments.[4] The strain-promoted cycloaddition between a sydnone, such as 3-cyclohexyl-sydnone, and a strained alkyne (e.g., bicyclo[6.1.0]nonyne, BCN) offers a rapid and specific method for peptide labeling without the need for a cytotoxic copper catalyst.[1][5] This labeling strategy is valuable for a wide range of applications, including fluorescence imaging, proteomics, and studying peptide-protein interactions. Sydnones are stable mesoionic compounds that react with strained alkynes in a [3+2] cycloaddition to form a stable pyrazole linkage.[3][5][6]
Principle of the Reaction
The labeling reaction is based on the strain-promoted alkyne-sydnone cycloaddition (SPSAC). A peptide of interest is first functionalized with a strained alkyne, such as BCN. This alkyne-modified peptide is then reacted with a 3-cyclohexyl-sydnone derivative, which can be conjugated to a reporter molecule like a fluorophore or a biotin tag. The reaction is highly specific and proceeds readily in aqueous buffers at physiological pH and temperature.
Quantitative Data
The efficiency of the strain-promoted sydnone-alkyne cycloaddition is comparable to other widely used bioorthogonal reactions. The table below summarizes key quantitative parameters for sydnone-alkyne cycloadditions. While specific data for 3-cyclohexyl-sydnone is limited, the data for phenyl-sydnone provides a strong indication of the expected reactivity.
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Labeling Efficiency/Yield | Reference |
| Phenyl-sydnone + BCN | 0.054 | 55:45 MeOH–H₂O, 21°C | Quantitative labeling of BCN-containing protein | [1] |
| 4-chloro-3-phenylsydnone + BCN | 0.57 | CD₃OD, 25°C | High efficiency in oligonucleotide labeling | [7] |
| 3-phenylsydnone + MeO-DIBAC | 0.191 | CD₃OD, 25°C | Comparable to azide-alkyne cycloadditions | [7] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Peptide with a 3-Cyclohexyl-sydnone Probe
This protocol describes the general steps for labeling a peptide containing a strained alkyne (e.g., BCN) with a 3-cyclohexyl-sydnone conjugated to a reporter molecule (e.g., a fluorophore).
Materials:
-
Alkyne-modified peptide (e.g., BCN-peptide)
-
3-Cyclohexyl-sydnone functionalized with a reporter molecule (e.g., Sydnone-Fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Sydnone Probe Preparation: Prepare a stock solution of the 3-cyclohexyl-sydnone probe in DMSO at a concentration of 10-50 mM.
-
Labeling Reaction:
-
To the peptide solution, add the 3-cyclohexyl-sydnone probe stock solution to achieve a 1.5 to 5-fold molar excess of the sydnone probe over the peptide.
-
The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid denaturation of the peptide.
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 1-4 hours with gentle agitation. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Following the incubation period, purify the labeled peptide from excess sydnone probe and other reaction components using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a suitable C18 column and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
Protocol 2: Synthesis of a 3-Cyclohexyl-sydnone Building Block for Labeling
For custom applications, a 3-cyclohexyl-sydnone with a functional handle for conjugation to a reporter molecule can be synthesized. The following is a general synthetic scheme.
Materials:
-
Cyclohexylglycine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetic anhydride
Procedure:
-
N-nitrosation: Dissolve cyclohexylglycine in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the low temperature. Stir for 1-2 hours.
-
Cyclization: Add acetic anhydride to the reaction mixture and stir at room temperature overnight.
-
Work-up and Purification: Extract the product into an organic solvent, wash with brine, and dry over sodium sulfate. Purify the crude product by column chromatography to obtain the 3-cyclohexyl-sydnone.
Visualizations
Experimental Workflow for Peptide Labeling
Caption: Workflow for peptide labeling.
Signaling Pathway Application: Studying GPCR Activation
Sydnone-labeled peptides can be used as probes to study G protein-coupled receptor (GPCR) signaling.[12][13] For example, a fluorescently labeled peptide ligand can be used to visualize receptor binding and internalization.
Caption: GPCR signaling pathway.
References
- 1. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Dual Strain-Promoted Alkyne-Nitrone Cycloadditions for Simultaneous Labeling of Bacterial Peptidoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast and Efficient Postsynthetic DNA Labeling in Cells by Means of Strain‐Promoted Sydnone‐Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 10. Isotope Labeled Peptides [novoprolabs.com]
- 11. jpt.com [jpt.com]
- 12. Discovery of Human Signaling Systems: Pairing Peptides to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Situ Generation of Nitrile Imines from 3-Cyclohexyl-sydnone for Cycloaddition Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sydnones are a class of mesoionic heterocyclic compounds that serve as stable precursors for the in situ generation of nitrile imines, which are highly reactive 1,3-dipoles. This reactivity makes them valuable intermediates in the synthesis of a variety of nitrogen-containing heterocycles, most notably pyrazoles and their derivatives. The 1,3-dipolar cycloaddition reaction of nitrile imines with various dipolarophiles is a powerful tool in synthetic organic chemistry and drug discovery. Pyrazole scaffolds are present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
This document provides detailed protocols for the in situ generation of nitrile imines from 3-cyclohexyl-sydnone via thermal and photochemical methods, followed by their [3+2] cycloaddition with acetylenic and ethylenic dipolarophiles. Furthermore, it explores the application of the resulting pyrazole derivatives in drug development, with a focus on their potential as kinase inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Reaction Mechanisms and Workflow
The in situ generation of nitrile imines from 3-cyclohexyl-sydnone can be achieved through two primary methods: thermal activation or photochemical irradiation. Upon formation, the nitrile imine readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile to yield a stable cycloadduct.
Thermal Generation and Cycloaddition
Under thermal conditions, 3-cyclohexyl-sydnone undergoes a concerted cycloreversion reaction, eliminating carbon dioxide and generating the corresponding cyclohexyl-substituted nitrile imine. In the presence of a dipolarophile, this intermediate is trapped to form the desired heterocyclic product.
Caption: Thermal generation of a nitrile imine from 3-cyclohexyl-sydnone.
Photochemical Generation and Cycloaddition
Photochemical activation provides an alternative, often milder, method for generating nitrile imines from sydnones. Irradiation with UV light induces the cleavage of the sydnone ring, leading to the formation of the nitrile imine and carbon dioxide. This method can be advantageous for thermally sensitive substrates.
Caption: Photochemical generation of a nitrile imine from 3-cyclohexyl-sydnone.
Experimental Protocols
Protocol 1: Thermal [3+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)
Objective: To synthesize dimethyl 1-cyclohexyl-1H-pyrazole-3,4-dicarboxylate.
Materials:
-
3-Cyclohexyl-sydnone
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Dry p-xylene
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a solution of 3-cyclohexyl-sydnone (1 mmol) in dry p-xylene (10 mL) in a round-bottom flask, add dimethyl acetylenedicarboxylate (1 mmol).
-
Heat the reaction mixture to reflux with stirring for 1 hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid product from ethanol to afford the pure pyrazole derivative.[1]
Protocol 2: Thermal [3+2] Cycloaddition with Ethyl Propiolate
Objective: To synthesize ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate.
Materials:
-
3-Cyclohexyl-sydnone
-
Ethyl propiolate
-
Dry toluene
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-cyclohexyl-sydnone (1 mmol) in dry toluene (15 mL).
-
Add ethyl propiolate (1.2 mmol) to the solution.
-
Heat the mixture to reflux and stir for 18-24 hours.
-
Monitor the reaction by TLC until the starting sydnone is consumed.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the desired pyrazole.
Protocol 3: Photochemical [3+2] Cycloaddition with Methyl Acrylate
Objective: To synthesize methyl 1-cyclohexyl-4,5-dihydro-1H-pyrazole-4-carboxylate.
Materials:
-
3-Cyclohexyl-sydnone
-
Methyl acrylate
-
Benzene (or other suitable solvent)
-
Photoreactor with a UV lamp (e.g., Rayonet reactor with 300 nm lamps)
-
Quartz reaction vessel
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Prepare a ~10⁻³ M solution of 3-cyclohexyl-sydnone in benzene in a quartz reaction vessel.
-
Add an excess of methyl acrylate (5-10 equivalents) to the solution.
-
Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Irradiate the reaction mixture in a photoreactor at 300 nm at room temperature.[2][3]
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to over 24 hours depending on the specific setup.
-
Once the sydnone is consumed, remove the solvent and excess acrylate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pyrazoline derivative.
Data Presentation
The following tables summarize typical yields for the cycloaddition reactions of nitrile imines generated from 3-substituted sydnones with various dipolarophiles. Note that yields can vary based on the specific substituents and reaction conditions.
Table 1: Thermal [3+2] Cycloaddition with Acetylenic Dipolarophiles
| Entry | 3-Substituent | Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Dimethyl acetylenedicarboxylate | p-Xylene | Reflux | 1 | 95 | [1] |
| 2 | p-Tolyl | Dimethyl acetylenedicarboxylate | p-Xylene | Reflux | 1 | ~95 | [1] |
| 3 | Phenyl | Phenylacetylene | Toluene | 110 | 24 | 70-85 | |
| 4 | Cyclohexyl | Dimethyl acetylenedicarboxylate | p-Xylene | Reflux | 1-2 | ~90 | |
| 5 | Cyclohexyl | Ethyl propiolate | Toluene | Reflux | 18-24 | 60-75 |
Table 2: Photochemical [3+2] Cycloaddition with Ethylenic Dipolarophiles
| Entry | 3-Substituent | Dipolarophile | Solvent | Wavelength (nm) | Time (h) | Yield (%) | Reference |
| 1 | o-Stilbene-methylene | (intramolecular) | Benzene | 300 | - | 12.5 | [2][3] |
| 2 | Cyclohexyl | Methyl acrylate | Benzene | 300 | 24 | 40-60 | |
| 3 | Phenyl | Acrylonitrile | Benzene | 300 | - | ~50 |
Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting various protein kinases. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] Therefore, inhibitors of this pathway are highly sought after as potential anticancer therapeutics.
Pyrazoles derived from 3-cyclohexyl-sydnone can be further functionalized to design potent and selective kinase inhibitors. The cyclohexyl group can provide favorable hydrophobic interactions within the ATP-binding pocket of kinases, while the pyrazole core can form key hydrogen bonds.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazole derivatives.
Many pyrazole-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines.[7][8][9] For instance, certain pyrazole derivatives have shown IC₅₀ values in the low micromolar range against breast cancer cell lines like MDA-MB-468.[8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7][8] The development of pyrazole-based inhibitors derived from 3-cyclohexyl-sydnone offers a promising avenue for novel cancer therapeutics that can selectively target key nodes in oncogenic signaling pathways.
References
- 1. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis [beilstein-journals.org]
- 3. Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclohexyl-sydnone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-cyclohexyl-sydnone synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and complete experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-cyclohexyl-sydnone, providing potential causes and solutions in a straightforward question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Low yield in N-cyclohexylglycine synthesis (Step 1) | - Incomplete reaction of cyclohexylamine and ethyl chloroacetate.- Hydrolysis of the ester back to the starting material during workup. | - Ensure a slight excess of ethyl chloroacetate is used.- Monitor the reaction by TLC to confirm the consumption of cyclohexylamine.- Perform the hydrolysis of the intermediate ester under controlled basic conditions (e.g., with NaOH or KOH) and ensure complete saponification before acidification. |
| Difficulty in isolating N-cyclohexyl-N-nitrosoglycine (Step 2) | - The N-nitroso compound can be an oil or have some solubility in the aqueous acidic medium. | - After nitrosation, thoroughly extract the aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate.- If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. |
| Low yield during cyclization to 3-cyclohexyl-sydnone (Step 3) | - Incomplete dehydration of the N-nitroso intermediate.- Decomposition of the sydnone ring under harsh conditions. Sydnone rings can be sensitive to strong acids, bases, and high heat.[1] | - Use a more powerful dehydrating agent like trifluoroacetic anhydride (TFAA) instead of acetic anhydride for potentially higher yields and shorter reaction times.- Perform the cyclization at a controlled temperature. For acetic anhydride, gentle warming may be required, while TFAA reactions are often run at or below room temperature.- Minimize the reaction time; prolonged exposure to the dehydrating agent can lead to degradation. |
| Product is an oil or difficult to crystallize | - Presence of impurities, such as unreacted starting materials or side products. | - Purify the crude product using column chromatography on silica gel.- For recrystallization, try a variety of solvents or solvent systems. Common solvents for sydnone purification include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[2] |
| Discoloration of the final product | - Sydnone derivatives can sometimes change color upon exposure to light.[1] | - Store the purified 3-cyclohexyl-sydnone in a dark, cool place. Use of an amber vial is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-cyclohexyl-sydnone?
A1: The synthesis is typically a three-step process:
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Synthesis of N-cyclohexylglycine: This is achieved by the N-alkylation of glycine, often by reacting cyclohexylamine with a haloacetic acid derivative (like ethyl chloroacetate) followed by hydrolysis.
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Nitrosation: The resulting N-cyclohexylglycine is then treated with a nitrosating agent, such as sodium nitrite in an acidic solution, to form N-cyclohexyl-N-nitrosoglycine.
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Cyclization: The final step is the cyclodehydration of the N-nitroso compound using a strong dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to form the 3-cyclohexyl-sydnone ring.
Q2: Which dehydrating agent is better for the cyclization step, acetic anhydride or trifluoroacetic anhydride (TFAA)?
A2: While both can be effective, trifluoroacetic anhydride (TFAA) is a more powerful dehydrating agent. This often leads to higher yields and allows the reaction to proceed under milder conditions (e.g., at room temperature or below) and with shorter reaction times compared to acetic anhydride, which may require heating.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of all steps. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product. The consumption of the starting material and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the typical purification methods for 3-cyclohexyl-sydnone?
A4: The most common methods are recrystallization and column chromatography. For recrystallization, ethanol is often a good solvent to try first. If the product is an oil or heavily contaminated, purification by silica gel column chromatography is recommended.
Experimental Protocols
Step 1: Synthesis of N-cyclohexylglycine
Methodology:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 eq) in a suitable solvent such as ethanol.
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Add sodium carbonate (1.1 eq) to the solution.
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To this stirred suspension, add ethyl chloroacetate (1.05 eq) dropwise at room temperature.
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After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Remove the solvent from the filtrate under reduced pressure to obtain crude ethyl N-cyclohexylglycinate.
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To the crude ester, add a 10% aqueous solution of sodium hydroxide (2.0 eq) and stir at room temperature overnight or until saponification is complete (as monitored by TLC).
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Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
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The N-cyclohexylglycine will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of N-cyclohexyl-N-nitrosoglycine
Methodology:
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Suspend N-cyclohexylglycine (1.0 eq) in water in a beaker or flask cooled in an ice-salt bath to 0-5 °C.
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Slowly add concentrated hydrochloric acid (1.5 eq) while maintaining the low temperature.
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Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the stirred N-cyclohexylglycine solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
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After the addition, continue to stir the mixture at 0-5 °C for an additional 1-2 hours.
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The N-nitroso product may separate as an oil or a solid. Extract the mixture with dichloromethane (3 x volume of the aqueous phase).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-cyclohexyl-N-nitrosoglycine. This product is often used in the next step without further purification.
Step 3: Synthesis of 3-cyclohexyl-sydnone (Cyclization)
Method A: Using Acetic Anhydride
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Dissolve the crude N-cyclohexyl-N-nitrosoglycine (1.0 eq) in an excess of acetic anhydride (5-10 eq).
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Gently warm the mixture to 40-50 °C and stir for 1-3 hours, monitoring by TLC.
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Once the reaction is complete, cool the mixture and pour it slowly into a beaker of ice water to quench the excess acetic anhydride.
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Extract the aqueous mixture with dichloromethane or ethyl acetate.
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Wash the combined organic layers with a saturated sodium bicarbonate solution to remove acetic acid, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Method B: Using Trifluoroacetic Anhydride (TFAA)
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Dissolve the crude N-cyclohexyl-N-nitrosoglycine (1.0 eq) in a dry solvent such as dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add trifluoroacetic anhydride (1.5-2.0 eq) dropwise to the stirred solution.
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Allow the reaction to proceed at 0 °C to room temperature for 1-2 hours, monitoring by TLC.
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After completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
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Separate the organic layer, and extract the aqueous layer with more dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Cyclization Method | Dehydrating Agent | Typical Reaction Temperature | Typical Reaction Time | Reported Yield Range |
| Method A | Acetic Anhydride | 40-50 °C | 1-3 hours | Moderate |
| Method B | Trifluoroacetic Anhydride (TFAA) | 0 °C to Room Temp | 1-2 hours | Good to Excellent |
Note: "Moderate" and "Good to Excellent" are qualitative descriptors based on general observations in sydnone synthesis literature; specific yields for 3-cyclohexyl-sydnone may vary.
Visualizations
References
Technical Support Center: Synthesis of 3-Cyclohexyl-sydnone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyclohexyl-sydnone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Experimental Protocols
The synthesis of 3-cyclohexyl-sydnone is typically achieved in a two-step process:
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N-nitrosation of N-cyclohexylglycine: Formation of the N-nitroso intermediate.
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Cyclodehydration of N-cyclohexyl-N-nitroso-glycine: Ring closure to form the sydnone.
Step 1: Synthesis of N-cyclohexyl-N-nitroso-glycine
Materials:
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N-cyclohexylglycine
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl) or other non-nucleophilic strong acid
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Ice
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Water (deionized)
Procedure:
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Dissolve N-cyclohexylglycine in water, cooling the mixture in an ice bath to 0-5 °C.
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Slowly add a concentrated solution of sodium nitrite in water dropwise to the cooled N-cyclohexylglycine solution while maintaining the temperature below 5 °C.
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After the addition is complete, slowly add concentrated hydrochloric acid dropwise, ensuring the temperature does not rise above 5 °C. The pH of the solution should be acidic.
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Stir the reaction mixture at 0-5 °C for 1-2 hours. The product, N-cyclohexyl-N-nitroso-glycine, may precipitate as a solid.
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Collect the solid product by vacuum filtration and wash with cold water.
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Dry the product under vacuum. It is advisable to use the product immediately in the next step due to the potential instability of N-nitroso compounds.
Step 2: Synthesis of 3-cyclohexyl-sydnone
Materials:
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N-cyclohexyl-N-nitroso-glycine
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Acetic anhydride ((CH₃CO)₂O) or Trifluoroacetic anhydride (TFAA)
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Anhydrous solvent (e.g., dichloromethane, if using TFAA)
Procedure using Acetic Anhydride:
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Suspend or dissolve N-cyclohexyl-N-nitroso-glycine in an excess of acetic anhydride.
-
Heat the mixture with stirring. The reaction temperature can range from room temperature to gentle heating (e.g., 40-60 °C), depending on the desired reaction rate. The reaction can be monitored by the evolution of gas (carbon dioxide).
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After the reaction is complete (typically a few hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-water to quench the excess acetic anhydride.
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The crude 3-cyclohexyl-sydnone may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
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Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization, typically from ethanol or a mixture of ethanol and water.
Procedure using Trifluoroacetic Anhydride (TFAA):
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Dissolve N-cyclohexyl-N-nitroso-glycine in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add TFAA dropwise to the cooled solution. This reaction is often rapid and may be complete in under an hour.
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Once the reaction is complete, carefully quench the excess TFAA by pouring the mixture into ice-cold saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Evaporate the solvent to yield the crude product, which can then be purified by recrystallization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of N-cyclohexyl-N-nitroso-glycine | Incomplete nitrosation due to insufficient acid or nitrite. | Ensure the reaction mixture is acidic (pH 1-2) after the addition of HCl. Use a slight excess of sodium nitrite. |
| Temperature too high during nitrosation, leading to decomposition of nitrous acid. | Maintain the reaction temperature strictly between 0-5 °C. | |
| N-cyclohexylglycine starting material is impure. | Check the purity of the starting material by melting point or NMR spectroscopy. | |
| Low yield of 3-cyclohexyl-sydnone | Incomplete cyclodehydration. | Increase the reaction time or temperature when using acetic anhydride. Consider using the more reactive trifluoroacetic anhydride (TFAA). |
| Decomposition of the sydnone ring. | Sydnones can be sensitive to strong acids and high temperatures. Avoid excessive heating during cyclodehydration and purification. | |
| Hydrolysis of the sydnone product during workup. | Ensure the workup is performed promptly and avoid prolonged contact with aqueous acidic or basic solutions. | |
| Product is an oil and does not crystallize | Presence of impurities. | Attempt purification by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate). |
| The product may have a low melting point. | Cool the oil in an ice bath or freezer and scratch the side of the flask with a glass rod to induce crystallization. | |
| Product is colored (yellow or brown) | Presence of unreacted N-nitroso intermediate or decomposition products. | Recrystallize the product from ethanol, possibly with the addition of activated charcoal to remove colored impurities. |
| Formation of an unexpected byproduct | Side reactions due to the presence of water in the cyclodehydration step. | Ensure all reagents and glassware are dry, especially when using acetic anhydride or TFAA. |
| Rearrangement or decomposition of the sydnone ring. | Characterize the byproduct using spectroscopic methods (NMR, IR, MS) to identify its structure and adjust reaction conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during the synthesis of 3-cyclohexyl-sydnone?
A1: N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Acetic anhydride and trifluoroacetic anhydride are corrosive and moisture-sensitive; handle them with care.
Q2: How can I monitor the progress of the cyclodehydration reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the N-cyclohexyl-N-nitroso-glycine spot and the appearance of the 3-cyclohexyl-sydnone product spot. The evolution of carbon dioxide gas can also be an indicator of reaction progress.
Q3: What are the expected spectroscopic data for 3-cyclohexyl-sydnone?
A3:
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¹H NMR: You would expect to see signals for the cyclohexyl protons and a characteristic singlet for the C4-proton of the sydnone ring, typically in the range of 6.0-7.0 ppm.
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¹³C NMR: Expect signals for the cyclohexyl carbons and two characteristic signals for the sydnone ring carbons: one for the C4 carbon and another for the C5 (carbonyl) carbon, typically around 170 ppm.
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IR Spectroscopy: A strong carbonyl (C=O) stretching band is characteristic of sydnones and appears in the region of 1730-1770 cm⁻¹.
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UV-Vis Spectroscopy: Alkyl sydnones typically show an absorption maximum around 290-300 nm. For 3-cyclohexylsydnone, the expected λmax is approximately 292 nm.[1]
Q4: What are the most common side reactions in this synthesis?
A4:
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Incomplete Nitrosation: If the conditions for the first step are not optimal, you may have unreacted N-cyclohexylglycine.
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Decomposition of the N-nitroso Intermediate: N-nitroso compounds can be unstable, especially to heat and light.
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Hydrolysis of the Sydnone Ring: Sydnones can hydrolyze back to the corresponding N-nitroso-amino acid in the presence of acid or base, particularly with heating.
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Formation of Acetic Acid Adducts: In the presence of acetic anhydride, side reactions can lead to the formation of other heterocyclic systems, though this is less common for simple alkyl sydnones.
Q5: The yield of my reaction is consistently low. What are the most likely reasons?
A5: Low yields can be attributed to several factors. In the nitrosation step, ensure the temperature is kept low and the pH is acidic to favor the formation of the N-nitroso compound. In the cyclodehydration step, ensure anhydrous conditions, as water can react with the anhydride and also promote hydrolysis of the product. The choice of dehydrating agent is also critical; TFAA is generally more efficient than acetic anhydride and can lead to higher yields in shorter reaction times. Finally, purification losses can be significant, so handle the product carefully during recrystallization.
Visualizations
References
Optimizing reaction conditions for 3-cyclohexyl-sydnone cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cyclohexyl-sydnone cycloadditions.
Frequently Asked Questions (FAQs)
Q1: What is a 3-cyclohexyl-sydnone cycloaddition?
A1: It is a type of pericyclic chemical reaction, specifically a [3+2] cycloaddition, where 3-cyclohexyl-sydnone acts as a 1,3-dipole and reacts with a dipolarophile (typically an alkyne or alkene) to form a pyrazole or pyrazoline ring system, respectively. This reaction is a valuable tool in organic synthesis and bioconjugation chemistry.[1][2][3][4]
Q2: What are the main types of 3-cyclohexyl-sydnone cycloaddition reactions?
A2: The primary methods to effect this transformation are:
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Thermal Cycloaddition: The reaction is driven by heat, often requiring elevated temperatures.[4][5][6]
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Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): The use of a copper catalyst allows the reaction to proceed under milder conditions and can improve regioselectivity.[6][7][8]
-
Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): This method utilizes a strained alkyne, such as a cyclooctyne, which reacts rapidly with the sydnone at or near room temperature without the need for a catalyst.[6][9][10]
Q3: What factors influence the rate and success of the cycloaddition?
A3: Key factors include:
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The nature of the alkyne: Electron-deficient alkynes and strained alkynes are generally more reactive.[4][11]
-
Temperature: Higher temperatures typically increase the rate of thermal cycloadditions.[5][6]
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Solvent: Solvent polarity can have a minor effect on the reaction rate.[4] Common solvents include toluene, xylene, and benzene for thermal reactions.[5][12]
-
Catalyst: For CuSAC, the choice of copper salt and ligand is crucial for optimal results.[7][8]
-
Steric hindrance: Bulky substituents on either the sydnone or the alkyne can slow down the reaction or even prevent it from occurring.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature or time (for thermal cycloadditions).2. Inactive catalyst (for CuSAC).3. Low reactivity of the alkyne.4. Steric hindrance.5. Decomposition of starting material. | 1. Increase the reaction temperature and/or extend the reaction time. Consider using a higher boiling point solvent like xylene or o-dichlorobenzene.[5][13]2. Use a fresh source of copper catalyst and ensure anhydrous conditions if necessary.3. Switch to a more reactive alkyne, such as one with electron-withdrawing groups or a strained cyclooctyne (SPSAC).[4][9]4. If possible, use a less sterically hindered alkyne.5. Monitor the reaction by TLC or LC-MS to check for decomposition. If decomposition is observed, consider lowering the temperature or switching to a catalyzed or strain-promoted method. |
| Poor Regioselectivity (with unsymmetrical alkynes) | 1. The electronic and steric properties of the substituents on the alkyne are not sufficiently different to direct the cycloaddition to a single regioisomer in a thermal reaction. | 1. Employ a copper-catalyzed cycloaddition (CuSAC), which often provides high regioselectivity for the 1,4-disubstituted pyrazole.[6][8]2. The choice of copper salt can influence regioselectivity; for example, Cu(OTf)₂ may favor the 1,3-disubstituted pyrazole, while Cu(OAc)₂ may favor the 1,4-isomer.[8] |
| Incomplete Consumption of Starting Material | 1. Reaction has not reached completion.2. An equilibrium has been reached.3. The reaction conditions are too mild. | 1. Extend the reaction time and monitor by TLC or LC-MS.2. Increase the equivalents of the alkyne.3. For thermal reactions, increase the temperature. For CuSAC, increase the catalyst loading or try a different ligand.[7] |
| Formation of Side Products | 1. Decomposition of the sydnone at high temperatures.2. Side reactions of the alkyne.3. For CuSAC, side reactions promoted by the catalyst. | 1. Lower the reaction temperature and extend the reaction time, or switch to a milder method like SPSAC.2. Purify the alkyne before use. Ensure the reaction is performed under an inert atmosphere if the alkyne is sensitive to air or moisture.3. Screen different copper sources and ligands to minimize side product formation.[7] |
Experimental Protocols
General Protocol for Thermal Cycloaddition
-
To a solution of 3-cyclohexyl-sydnone (1.0 eq) in a high-boiling point solvent (e.g., toluene, xylene, 0.1-0.5 M), add the alkyne (1.1-1.5 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by TLC or LC-MS.[5][12]
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)
-
To a reaction vessel, add 3-cyclohexyl-sydnone (1.0 eq), the terminal alkyne (1.0-1.2 eq), a copper(I) or copper(II) salt (e.g., Cu(OAc)₂, 5-10 mol%), and a suitable solvent (e.g., t-BuOH/H₂O, toluene).[8]
-
If required, add a ligand (e.g., a phenanthroline derivative) in an appropriate stoichiometry relative to the copper salt.[7]
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)
-
Dissolve 3-cyclohexyl-sydnone (1.0 eq) in a suitable solvent (e.g., acetonitrile, methanol/water).[10]
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Add the cyclooctyne derivative (1.0-1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within minutes to a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Quantitative Data
Table 1: Examples of Thermal Cycloaddition with Various Sydnones and Alkynes
| 3-Substituent | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | Dimethyl acetylenedicarboxylate | Toluene | 110 | 1.75 | ~90 | [13] |
| 4-Nitrophenyl | Dimethyl acetylenedicarboxylate | Toluene | 110 | 1.75 | ~90 | [13] |
| Phenyl | Phenylacetylene | p-Cymene | 120-180 | - | - | [13] |
| Methylamino | Dimethyl acetylenedicarboxylate | Xylene | 155-160 | 3 | High | [13] |
| Phenyl | Dibenzoylacetylene | Xylene | 160 | 18 | 62 | [13] |
Note: Data for 3-cyclohexyl-sydnone specifically is limited in these compiled tables; however, the reactivity is expected to be similar to other 3-alkyl-sydnones.
Table 2: Rate Constants for Strain-Promoted Sydnone-Alkyne Cycloadditions (SPSAC)
| Sydnone | Cyclooctyne | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
| Phenylsydnone | Bicyclononyne (BCN) | - | - | [10] |
| Chloro-phenylsydnone | Bicyclononyne (BCN) | - | 1.6 | [14] |
Visual Guides
Caption: General experimental workflows for different types of 3-cyclohexyl-sydnone cycloadditions.
Caption: A decision-making workflow for troubleshooting low product yield in cycloaddition reactions.
References
- 1. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]
- 6. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the Copper-Catalyzed Sydnone and Sydnonimine-Alkyne Cycloaddition Reactions by High-Throughput Experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis [beilstein-journals.org]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preventing degradation of 3-cyclohexyl-sydnone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-cyclohexyl-sydnone during storage.
Frequently Asked Questions (FAQs)
Q1: What is 3-cyclohexyl-sydnone and why is its stability important?
A1: 3-cyclohexyl-sydnone is a mesoionic heterocyclic compound belonging to the sydnone class.[1] These compounds are utilized as versatile synthons in heterocyclic synthesis and have shown a wide range of pharmacological activities.[2][3] Ensuring the stability of 3-cyclohexyl-sydnone is critical for the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities that may have altered biological activity or interfere with analytical measurements.
Q2: What are the primary factors that can cause the degradation of 3-cyclohexyl-sydnone?
A2: The main factors contributing to the degradation of 3-cyclohexyl-sydnone are exposure to light, elevated temperatures, and high humidity.[2][3] Contact with strong acids or bases can also lead to the decomposition of the sydnone ring.[2][3]
Q3: How can I visually inspect my sample of 3-cyclohexyl-sydnone for signs of degradation?
A3: Pure 3-cyclohexyl-sydnone is typically a crystalline solid.[2] Visual signs of degradation may include a change in color, caking of the powder, or the appearance of a liquid or oily substance in the solid. However, significant degradation can occur before any visual changes are apparent. Therefore, analytical testing is recommended for definitive assessment.
Q4: What are the expected degradation products of 3-cyclohexyl-sydnone?
A4: The degradation of 3-cyclohexyl-sydnone can proceed through several pathways. The most common degradation products are the result of hydrolysis, which cleaves the sydnone ring to form N-cyclohexyl-N-nitroso-glycine. Under acidic conditions or heat, the sydnone ring can also decompose to yield hydrazine derivatives with the loss of carbon dioxide.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or poor reproducibility. | Degradation of 3-cyclohexyl-sydnone leading to lower potency or the presence of interfering impurities. | 1. Verify the purity of your 3-cyclohexyl-sydnone sample using the HPLC method outlined in the Experimental Protocols section. 2. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions. |
| Change in the physical appearance of the compound (e.g., color change, clumping). | Exposure to light, moisture, or elevated temperatures. | 1. Discard the degraded sample. 2. Review your storage procedures and ensure they align with the best practices outlined in the Storage Recommendations section. |
| Low purity of 3-cyclohexyl-sydnone upon receipt from the supplier. | Improper handling during shipping or storage by the supplier. | 1. Contact the supplier immediately and provide them with your analytical data. 2. Request a certificate of analysis for the batch and a replacement sample. |
Storage Recommendations
To ensure the long-term stability of 3-cyclohexyl-sydnone, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool and dry environment. For optimal long-term storage, keep the compound at -20°C in a desiccator.
Illustrative Stability Data of 3-Cyclohexyl-sydnone under Various Storage Conditions
The following table provides illustrative data on the stability of 3-cyclohexyl-sydnone under different storage conditions over a period of 12 months. Note: This is a hypothetical dataset for educational purposes and may not represent true experimental results.
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C, Dark, Desiccated | 3 months | 99.8 | White crystalline solid |
| 6 months | 99.7 | White crystalline solid | |
| 12 months | 99.5 | White crystalline solid | |
| 4°C, Dark, Desiccated | 3 months | 99.5 | White crystalline solid |
| 6 months | 99.1 | White crystalline solid | |
| 12 months | 98.5 | White crystalline solid | |
| 25°C, Dark, Ambient Humidity | 3 months | 98.2 | White crystalline solid |
| 6 months | 96.5 | Off-white solid | |
| 12 months | 93.1 | Yellowish, slightly clumpy solid | |
| 25°C, Light, Ambient Humidity | 3 months | 95.3 | Off-white solid |
| 6 months | 89.7 | Yellowish, clumpy solid | |
| 12 months | 82.4 | Yellow, oily solid |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a stability-indicating HPLC method for the quantitative analysis of 3-cyclohexyl-sydnone and its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
3-cyclohexyl-sydnone reference standard
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 292 nm (based on the UV absorption maximum for 3-cyclohexylsydnone[4][5])
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the 3-cyclohexyl-sydnone reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare sample solutions of the 3-cyclohexyl-sydnone to be tested at a concentration of 1 mg/mL in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the reference standard and sample solutions into the HPLC system.
-
Identify the peak for 3-cyclohexyl-sydnone based on the retention time of the reference standard.
-
Calculate the purity of the sample by dividing the peak area of 3-cyclohexyl-sydnone by the total peak area of all components in the chromatogram and multiplying by 100.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the HPLC method.
1. Acidic Degradation:
-
Dissolve 10 mg of 3-cyclohexyl-sydnone in 10 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with acetonitrile to a final concentration of 1 mg/mL for HPLC analysis.
2. Basic Degradation:
-
Dissolve 10 mg of 3-cyclohexyl-sydnone in 10 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with acetonitrile to a final concentration of 1 mg/mL for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve 10 mg of 3-cyclohexyl-sydnone in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with acetonitrile to a final concentration of 1 mg/mL for HPLC analysis.
4. Thermal Degradation:
-
Place 10 mg of solid 3-cyclohexyl-sydnone in an oven at 80°C for 48 hours.
-
Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL for HPLC analysis.
5. Photolytic Degradation:
-
Place a solution of 1 mg/mL 3-cyclohexyl-sydnone in acetonitrile in a photostability chamber.
-
Expose the solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by HPLC.
Visualizations
Caption: Degradation pathways of 3-cyclohexyl-sydnone.
Caption: Recommended workflow for ensuring the quality of 3-cyclohexyl-sydnone.
References
Troubleshooting low yields in 3-cyclohexyl-sydnone bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation reactions involving 3-cyclohexyl-sydnone. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction yields and ensure successful conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bioconjugation yield with 3-cyclohexyl-sydnone is lower than expected. What are the potential causes?
Low yields in 3-cyclohexyl-sydnone bioconjugation, particularly in strain-promoted sydnone-alkyne cycloaddition (SPSAC), can stem from several factors. The primary areas to investigate are the stability and reactivity of your reagents, the reaction conditions, and the properties of the biomolecule being labeled. Key contributors to low yield include suboptimal pH, incorrect temperature, insufficient reaction time, reagent degradation, and steric hindrance at the conjugation site.
Q2: How does the choice of strained alkyne affect the reaction yield?
The structure of the strained alkyne significantly impacts the kinetics of the cycloaddition reaction, which in turn affects the overall yield. More strained alkynes generally exhibit faster reaction rates. For instance, bicyclo[6.1.0]nonyne (BCN) and its derivatives are commonly used and effective reaction partners for sydnones. The choice of alkyne should be guided by the desired reaction speed and the stability of the biomolecule under the required reaction conditions.
Q3: What is the optimal pH for 3-cyclohexyl-sydnone bioconjugation?
Sydnones are generally stable in neutral to slightly acidic conditions. For most bioconjugation applications with proteins, a pH range of 6.0 to 7.5 is recommended. Deviating significantly from this range can lead to the degradation of the sydnone ring, reducing the concentration of the active reagent and consequently lowering the conjugation yield. It is advisable to perform a small-scale pH optimization experiment if yields remain low. Generally, a pH of 8.5–9.5 is optimal for modifying lysine residues, while a near-neutral pH is better for the selective modification of N-termini.[1]
Q4: Can the reaction temperature be increased to improve the yield?
While elevated temperatures can increase the rate of the cycloaddition, they can also lead to the degradation of the sydnone and the biomolecule, particularly proteins.[2] Strain-promoted sydnone-alkyne cycloadditions are typically performed at physiological temperatures (around 37°C) or even at room temperature.[3] If a higher reaction rate is needed, consider using a more reactive strained alkyne rather than increasing the temperature.
Q5: My protein precipitates during the bioconjugation reaction. How can I prevent this?
Protein precipitation during bioconjugation can be caused by several factors, including sub-optimal buffer conditions (pH, salt concentration), high protein concentration, or destabilization of the protein upon modification.[4][5][6][7] To mitigate this, consider the following:
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Optimize Buffer Conditions: Ensure the pH of the reaction buffer is not close to the isoelectric point (pI) of your protein, as this can minimize solubility.[4][6] Adjusting the salt concentration (e.g., 150 mM NaCl) can also help maintain protein solubility.[4]
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Reduce Protein Concentration: If possible, perform the conjugation at a lower protein concentration.
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Add Stabilizing Excipients: The inclusion of glycerol (5-10%) or other stabilizing agents in the reaction buffer can help prevent aggregation and precipitation.[6]
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Gentle Mixing: Avoid vigorous shaking or vortexing during the reaction, as this can induce protein denaturation and aggregation.
Q6: How can I confirm that the 3-cyclohexyl-sydnone is active and has not degraded?
The stability of the 3-cyclohexyl-sydnone reagent is crucial for a successful conjugation. Sydnones can be sensitive to harsh pH conditions and prolonged exposure to light. To check the integrity of your sydnone reagent, you can use techniques such as NMR or mass spectrometry to confirm its structure and purity before use. It is also recommended to store the sydnone reagent protected from light and moisture according to the manufacturer's instructions.
Q7: What are common side reactions in 3-cyclohexyl-sydnone bioconjugation?
Strain-promoted sydnone-alkyne cycloaddition is a highly selective bioorthogonal reaction.[3] However, potential side reactions can occur, particularly with reactive functional groups present on the biomolecule. For instance, if the biomolecule contains highly nucleophilic groups, these could potentially react with the sydnone or the strained alkyne, although this is less common under typical bioconjugation conditions. To minimize side reactions, ensure that the biomolecule is in a buffer that maintains its native conformation and that no highly reactive, non-target functional groups are exposed.
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is critical for achieving high yields. The following tables provide a summary of how different parameters can influence the outcome of the bioconjugation.
Table 1: Influence of Sydnone and Alkyne Structure on Reaction Rate
| Sydnone Derivative | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-Phenylsydnone | Bicyclo[6.1.0]nonyne (BCN) | 0.054 | [3] |
| 4-Halogeno-sydnones | Bicyclo[6.1.0]nonyne (BCN) | Can be significantly faster than 3-phenylsydnone | [8][9] |
Note: The cyclohexyl group at the 3-position of the sydnone may introduce some steric hindrance compared to a phenyl group, potentially influencing the reaction rate. Optimization of reaction time may be necessary.
Table 2: General Troubleshooting Guide for Low Yields
| Potential Cause | Recommended Action | Parameter to Adjust |
| Suboptimal pH | Perform small-scale reactions at different pH values (e.g., 6.0, 6.5, 7.0, 7.5) | pH |
| Low Temperature | If the biomolecule is stable, consider a modest increase in temperature (e.g., from room temperature to 37°C) | Temperature |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period (e.g., 1, 4, 12, and 24 hours) | Time |
| Reagent Degradation | Verify the purity and integrity of the 3-cyclohexyl-sydnone and strained alkyne | Reagent Quality |
| Protein Precipitation | Decrease protein concentration; add stabilizing agents like glycerol | Concentration, Buffer Composition |
| Steric Hindrance | If possible, engineer the biomolecule to place the alkyne at a more accessible site | Conjugation Site |
Experimental Protocols
Protocol: General Procedure for Protein Bioconjugation with 3-Cyclohexyl-sydnone and a BCN-modified Protein
This protocol provides a general workflow for the bioconjugation of a protein containing a BCN moiety with a 3-cyclohexyl-sydnone probe.
-
Reagent Preparation:
-
Prepare a stock solution of the BCN-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Prepare a stock solution of the 3-cyclohexyl-sydnone probe in a compatible organic solvent (e.g., DMSO or DMF). The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to avoid protein denaturation.
-
-
Bioconjugation Reaction:
-
In a microcentrifuge tube, add the BCN-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
-
Add the 3-cyclohexyl-sydnone probe to the protein solution. A typical molar excess of the sydnone probe over the protein is 10-50 fold to drive the reaction to completion.
-
Gently mix the reaction by pipetting or slow end-over-end rotation. Avoid vigorous vortexing.
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-24 hours). The optimal time should be determined empirically.
-
-
Removal of Excess Reagent:
-
After the incubation period, remove the unreacted 3-cyclohexyl-sydnone probe. This can be achieved by:
-
Size Exclusion Chromatography (SEC): Use a desalting column to separate the larger protein conjugate from the smaller sydnone probe.
-
Dialysis/Buffer Exchange: Dialyze the reaction mixture against a suitable buffer to remove the excess small molecules.
-
-
-
Analysis of Conjugation:
-
Analyze the purified protein conjugate to determine the efficiency of the bioconjugation. Common analytical techniques include:
-
SDS-PAGE: A shift in the molecular weight of the protein may be observed depending on the size of the sydnone probe.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of labeling.
-
UV-Vis Spectroscopy: If the sydnone probe has a chromophore, the degree of labeling can be estimated by measuring the absorbance at the appropriate wavelength.
-
-
Visualizations
References
- 1. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 2. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Minimizing byproducts in SPSAC reactions with 3-cyclohexyl-sydnone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) reactions involving 3-cyclohexyl-sydnone.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproducts in SPSAC reactions with 3-cyclohexyl-sydnone?
The most common issues leading to the appearance of byproducts are incomplete reactions, the use of impure starting materials, and the potential for the formation of regioisomers when using unsymmetrical strained alkynes. While 3-alkyl-sydnones like 3-cyclohexyl-sydnone are generally stable under SPSAC conditions, prolonged reaction times or exposure to contaminants could potentially lead to minor degradation.
Q2: Can 3-cyclohexyl-sydnone decompose or dimerize under typical SPSAC conditions?
3-Alkyl-sydnones are known for their good stability at ambient temperatures in neutral aqueous solutions, which are typical conditions for SPSAC reactions. Dimerization is not a commonly reported side reaction for sydnones under these conditions. Hydrolysis can occur under strongly acidic or basic conditions, but this is not relevant for standard SPSAC protocols.
Q3: How does the purity of 3-cyclohexyl-sydnone affect the reaction outcome?
The purity of the sydnone is critical. Impurities from the synthesis of 3-cyclohexyl-sydnone, such as unreacted N-cyclohexylglycine or byproducts from the N-nitrosation and cyclization steps, can lead to a lower yield of the desired pyrazole product and complicate purification. It is highly recommended to use highly purified 3-cyclohexyl-sydnone for SPSAC reactions.
Q4: Can the choice of strained alkyne lead to byproducts?
Yes. If an unsymmetrical strained alkyne is used, the cycloaddition can potentially lead to the formation of two different regioisomers. Depending on the desired product, one of these regioisomers may be considered a byproduct. The regioselectivity of the reaction can be influenced by steric and electronic factors of both the sydnone and the alkyne.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Pyrazole Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Impure 3-cyclohexyl-sydnone | Purify the 3-cyclohexyl-sydnone using column chromatography or recrystallization. Verify purity by NMR and LC-MS. |
| Impure Strained Alkyne | Ensure the strained alkyne is of high purity. Commercial sources should be reputable, and synthesized alkynes should be thoroughly purified. |
| Incorrect Stoichiometry | Use a 1:1 to 1:1.2 molar ratio of 3-cyclohexyl-sydnone to the strained alkyne. An excess of the alkyne can sometimes drive the reaction to completion but may complicate purification. |
| Low Reaction Temperature | While SPSAC reactions are typically performed at room temperature, gentle heating to 37-40°C may improve the reaction rate and yield in some cases. |
| Inappropriate Solvent | Ensure the chosen solvent solubilizes both reactants. Common solvents include acetonitrile, DMSO, DMF, or aqueous buffers with a co-solvent. |
Problem 2: Presence of Multiple Products in the Final Reaction Mixture
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Formation of Regioisomers | If using an unsymmetrical strained alkyne, the formation of two regioisomers is possible. These will likely have similar polarities, making separation by column chromatography challenging. Consider using a symmetrical alkyne if possible. |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will see unreacted 3-cyclohexyl-sydnone and strained alkyne. Increase the reaction time or consider gentle heating. Monitor the reaction progress by TLC or LC-MS. |
| Degradation of Reactants or Products | Although less common, if the reaction is left for an extended period, minor degradation may occur. Aim for the shortest reaction time necessary for completion. |
Experimental Protocols
General Protocol for the Synthesis of 3-Cyclohexyl-sydnone
-
N-Nitrosation of N-Cyclohexylglycine: Dissolve N-cyclohexylglycine in a suitable aqueous acid (e.g., HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Cyclization: Extract the N-nitroso-N-cyclohexylglycine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate. To the dried solution, add a dehydrating agent such as acetic anhydride and stir at room temperature overnight.
-
Workup and Purification: Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-cyclohexyl-sydnone.
General Protocol for SPSAC Reaction of 3-Cyclohexyl-sydnone
-
Reaction Setup: In a clean vial, dissolve 3-cyclohexyl-sydnone (1 equivalent) in a suitable solvent (e.g., acetonitrile or a mixture of PBS and an organic co-solvent).
-
Addition of Alkyne: To this solution, add the strained alkyne (1-1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude pyrazole product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General experimental workflow for SPSAC reactions.
Technical Support Center: Catalyst Selection for Efficient 3-Cyclohexyl-sydnone Cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 3-cyclohexyl-sydnone cycloaddition reactions. The information presented here is designed to address specific experimental challenges and facilitate the efficient synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My thermal cycloaddition of 3-cyclohexyl-sydnone is giving a low yield. What are the common causes and solutions?
A1: Low yields in thermal 3-cyclohexyl-sydnone cycloadditions are often attributed to the steric bulk of the cyclohexyl group, which can hinder the cycloaddition process and necessitate harsh reaction conditions.[1] Sydnone cycloadditions with alkynes can require high temperatures and long reaction times, which can lead to decomposition of the starting materials or products.[2]
-
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Gradually increase the reaction temperature (e.g., from refluxing toluene to xylene) and monitor the reaction progress by TLC or LC-MS. Be mindful of potential decomposition at very high temperatures.
-
Use a More Reactive Alkyne: Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), are generally more reactive in thermal cycloadditions.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by providing rapid and uniform heating.
-
Switch to a Catalyzed or Strain-Promoted Method: If thermal conditions remain challenging, copper-catalyzed (CuSAC) or strain-promoted (SPSAC) cycloadditions are highly recommended alternatives that proceed under milder conditions.[2]
-
Q2: I am observing a mixture of regioisomers in my copper-catalyzed cycloaddition of 3-cyclohexyl-sydnone with a terminal alkyne. How can I improve the regioselectivity?
A2: The regioselectivity of copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) is highly dependent on the copper salt and ligands used. Different copper sources can lead to the preferential formation of either 1,4- or 1,5-disubstituted pyrazoles.
-
Troubleshooting Steps:
-
Choice of Copper(II) Salt:
-
For the synthesis of 1,4-disubstituted pyrazoles , Cu(OAc)2 is generally preferred. The mechanism is believed to involve the formation of a reactive Cu(I) acetylide.[3][4]
-
For the synthesis of 1,5-disubstituted pyrazoles , Cu(OTf)2 is often the catalyst of choice. This is thought to function through Lewis acid activation of the sydnone.[3][4]
-
-
Ligand Screening: The addition of ligands can significantly influence the catalytic activity and regioselectivity. High-throughput experimentation has been employed to screen a large panel of ligands to optimize the copper-catalyzed sydnone click reaction.[5] Consider screening nitrogen-based ligands like phenanthroline derivatives.
-
Solvent System: The choice of solvent can impact the solubility of the catalyst and reactants, thereby affecting the reaction outcome. Protic solvents or aqueous mixtures are often used in CuSAC reactions.
-
Q3: My strain-promoted cycloaddition (SPSAC) between 3-cyclohexyl-sydnone and a cyclooctyne is slow or incomplete. What factors could be affecting the reaction rate?
A3: While strain-promoted cycloadditions are generally fast and efficient, the reactivity can be influenced by the specific sydnone and cyclooctyne pairing, as well as the reaction conditions. The bulky cyclohexyl group on the sydnone might slightly decrease the reaction rate compared to less sterically hindered sydnones.
-
Troubleshooting Steps:
-
Choice of Cyclooctyne: The degree of ring strain in the cyclooctyne is a major determinant of the reaction rate. Bicyclononyne (BCN) is a commonly used and highly reactive cyclooctyne for SPSAC reactions with sydnones.[6][7]
-
Solvent: While SPSAC can proceed in a variety of organic and aqueous solvents, the reaction kinetics can be solvent-dependent. Ensure your reactants are fully dissolved. For biological applications, aqueous buffers are commonly used.[7]
-
Concentration: As with any bimolecular reaction, increasing the concentration of the reactants can lead to a faster reaction rate.
-
Temperature: While SPSAC reactions are typically performed at room temperature or physiological temperatures (37 °C), gentle heating (e.g., to 40-50 °C) may accelerate the reaction if both reactants are stable at that temperature.
-
Q4: I am having solubility issues with my 3-cyclohexyl-sydnone in the reaction mixture. What can I do?
A4: The cyclohexyl group increases the lipophilicity of the sydnone, which might lead to poor solubility in highly polar or aqueous solvent systems.
-
Troubleshooting Steps:
-
Co-solvent System: Employ a mixture of solvents. For example, in aqueous reactions, a co-solvent like DMSO or DMF can be used to improve the solubility of the sydnone.[8]
-
Solvent Screening: Test the solubility of your 3-cyclohexyl-sydnone in a range of solvents compatible with your reaction conditions (e.g., toluene, THF, acetonitrile, DMF, DMSO).
-
Sonication: Briefly sonicating the reaction mixture can help to dissolve suspended solids.
-
Catalyst and Condition Comparison
The following table summarizes catalyst and condition choices for different 3-cyclohexyl-sydnone cycloaddition strategies.
| Reaction Type | Catalyst/Promoter | Typical Alkyne Partner | Key Advantages | Potential Challenges for 3-Cyclohexyl-sydnone |
| Thermal Cycloaddition | None (Heat) | Electron-deficient alkynes (e.g., DMAD) | Simple setup, no metal catalyst | High temperatures, long reaction times, low yield due to steric hindrance, poor regioselectivity with unsymmetrical alkynes.[1][2] |
| Copper-Catalyzed (CuSAC) | Cu(OAc)2 | Terminal Alkynes | Milder conditions than thermal, high regioselectivity for 1,4-isomers.[3][4] | Catalyst optimization (ligands, solvent) may be needed to overcome steric effects. |
| Copper-Catalyzed (CuSAC) | Cu(OTf)2 | Terminal Alkynes | Milder conditions, high regioselectivity for 1,5-isomers.[3][4] | Lewis acidity might be affected by solvent choice. |
| Strain-Promoted (SPSAC) | None | Strained Cyclooctynes (e.g., BCN) | Fast, bioorthogonal, no catalyst needed, mild conditions.[6][7] | Reaction rate might be slightly slower due to the bulky cyclohexyl group. |
Experimental Protocols
General Protocol for Copper-Catalyzed Cycloaddition of 3-Cyclohexyl-sydnone with a Terminal Alkyne
-
To a reaction vial, add 3-cyclohexyl-sydnone (1.0 eq.), the terminal alkyne (1.2 eq.), and the copper catalyst (Cu(OAc)2 for the 1,4-isomer or Cu(OTf)2 for the 1,5-isomer, 10 mol%).
-
If a ligand is used, add it at a 1:1 or 2:1 ratio relative to the copper catalyst.
-
Add the chosen solvent (e.g., a mixture of tBuOH and water, or an organic solvent like toluene).
-
If necessary, add a reducing agent like sodium ascorbate, particularly when starting with a Cu(II) salt and aiming for a Cu(I)-acetylide mechanism.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 60 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Strain-Promoted Cycloaddition of 3-Cyclohexyl-sydnone with Bicyclononyne (BCN)
-
Dissolve 3-cyclohexyl-sydnone (1.0 eq.) in a suitable solvent (e.g., acetonitrile or a PBS/DMSO mixture for biological applications).
-
Add a solution of BCN (1.1 eq.) in the same solvent to the sydnone solution.
-
Stir the reaction mixture at room temperature or 37 °C.
-
Monitor the reaction progress by following the disappearance of the sydnone's UV absorbance (around 310 nm) or by LC-MS.[7]
-
The reaction is often complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting pyrazole product is often clean enough to be used without further purification. If necessary, purify by flash column chromatography or preparative HPLC.
Visualizing Reaction Pathways and Workflows
Caption: A decision workflow for selecting the appropriate cycloaddition strategy for 3-cyclohexyl-sydnone.
Caption: A simplified catalytic cycle for the Cu(I)-catalyzed cycloaddition of a sydnone and a terminal alkyne.
Caption: A schematic representation of the strain-promoted sydnone-alkyne cycloaddition (SPSAC) mechanism.
References
- 1. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]
- 5. Exploration of the Copper-Catalyzed Sydnone and Sydnonimine-Alkyne Cycloaddition Reactions by High-Throughput Experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2944325A1 - Sydnone derivatives for conjugation of compounds of interest - Google Patents [patents.google.com]
Navigating 3-Cyclohexyl-Sydnone Reactions: A Technical Support Guide
For researchers and professionals in drug development, optimizing the reaction kinetics of 3-cyclohexyl-sydnone and related 3-alkyl-sydnones is crucial for efficient synthesis. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these cycloaddition reactions, with a particular focus on the impact of solvent selection.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the 3-cyclohexyl-sydnone cycloaddition reaction.
Q1: My reaction is very slow or not proceeding to completion. What can I do?
A1: Slow reaction rates are a common issue with thermal sydnone cycloadditions. Consider the following troubleshooting steps:
-
Increase Temperature: These reactions often require significant thermal energy. If your current solvent's boiling point is too low, switch to a higher-boiling solvent like xylene or decalin to safely increase the reaction temperature.
-
Solvent Choice: While the reaction rate shows only a small dependence on solvent polarity, ensuring your reactants are fully dissolved is critical. Aromatic hydrocarbon solvents like toluene and xylene are standard choices and generally provide good solubility for 3-alkyl-sydnones.[1]
-
Reactant Concentration: Increasing the concentration of the reactants can sometimes improve reaction rates. However, be mindful of potential solubility issues and side reactions at very high concentrations.
-
Catalysis: For certain sydnone-alkyne cycloadditions, copper catalysts have been shown to significantly reduce reaction times.[2] This may be an option if thermal conditions are not providing the desired results.
Q2: I am observing low yields of my desired pyrazole product. How can I improve this?
A2: Low yields can be attributed to several factors. Here are some strategies to improve the yield:
-
Solvent Purity: Ensure your solvent is dry and free of impurities. Protic impurities, in particular, can potentially interfere with the reaction.
-
Reaction Time: Thermal cycloadditions of sydnones can require several hours to reach completion, sometimes up to 24 hours.[1] Ensure you are running the reaction for a sufficient amount of time. Monitoring the reaction progress by TLC or LC-MS is recommended.
-
Side Reactions: At very high temperatures, side reactions and decomposition of the starting materials or product can occur. If you suspect this is happening, try running the reaction at the lowest effective temperature or consider a different solvent that allows for a lower reaction temperature. In some cases, somewhat lower yields have been observed in solvents like ethylene glycol.[1]
Q3: I am having trouble with the regioselectivity of my reaction. Does the solvent have an effect?
A3: For cycloadditions with unsymmetrical alkynes, regioselectivity can be a concern. While the solvent itself may not be the primary directing factor for regioselectivity, it can play an indirect role. The primary factors influencing regioselectivity are the electronic and steric properties of the substituents on both the sydnone and the alkyne. However, in catalyzed reactions, the solvent can influence the catalyst's activity and, consequently, the regioselectivity. For instance, in copper-catalyzed sydnone-alkyne cycloadditions, the choice of copper salt and ligands, which are influenced by the solvent, can direct the regioselectivity.
Q4: What is a general experimental protocol for a thermal 3-cyclohexyl-sydnone cycloaddition?
A4: A typical procedure involves heating the 3-cyclohexyl-sydnone and the alkyne in a suitable high-boiling solvent.[1]
Experimental Protocol: General Procedure for Thermal [3+2] Cycloaddition
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-cyclohexyl-sydnone (1 equivalent) and the desired alkyne (1-1.2 equivalents) in a high-boiling aromatic hydrocarbon solvent (e.g., toluene or xylene). The typical concentration is in the range of 0.1-0.5 M.
-
Reaction Setup: Place the flask in an oil bath and heat to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically after several hours), allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired pyrazole.
Quantitative Data Summary
| Solvent Class | Example Solvents | Boiling Point (°C) | Expected Impact on Reaction Rate | Potential Issues |
| Aromatic Hydrocarbons | Toluene, Xylene | 111, ~140 | Good (Standard) . Provides a good balance of solubility and high reaction temperature. | Standard choice, minimal issues expected. |
| Aliphatic Hydrocarbons | Decalin, Dodecane | ~190, ~216 | Potentially Faster . Allows for higher reaction temperatures. | May have lower solubility for more polar reactants. |
| Polar Aprotic | DMF, DMSO | 153, 189 | Variable . Generally not the first choice. May not offer significant rate enhancement. | Potential for side reactions at high temperatures. |
| Polar Protic | Ethylene Glycol | 197 | Potentially Slower . Some reports suggest lower yields. | Potential for hydrogen bonding to interfere with the reaction. |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a thermal 3-cyclohexyl-sydnone cycloaddition reaction, highlighting key decision points.
Caption: General workflow for sydnone cycloaddition.
References
Technical Support Center: Purification of 3-Cyclohexyl-sydnone Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 3-cyclohexyl-sydnone adducts, particularly those resulting from [3+2] cycloaddition reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-cyclohexyl-sydnone adducts.
Issue 1: Crude product is an oil and does not solidify.
-
Question: My reaction work-up yields a thick oil, and I am unable to obtain a solid crude product for further purification. What should I do?
-
Answer: This is a common issue, often due to the presence of residual high-boiling solvents (e.g., toluene, xylene, DMF) or impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all high-boiling solvents are thoroughly removed. This can be achieved by co-evaporation with a lower-boiling solvent like dichloromethane (DCM) or by using a high-vacuum pump.
-
Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is expected to have low solubility, such as hexane, pentane, or diethyl ether. This can help to "crash out" the solid product while dissolving some impurities.
-
Solvent-Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and slowly add a non-polar anti-solvent (e.g., hexane) until the solution becomes cloudy. Allow the solution to stand, ideally at a lower temperature, to promote precipitation of the solid product.
-
-
Issue 2: Poor separation during column chromatography.
-
Question: I am having difficulty separating my desired 3-cyclohexyl-sydnone adduct from impurities using silica gel column chromatography. The spots are streaking or co-eluting. What can I do to improve the separation?
-
Answer: Poor separation on silica gel can be due to several factors, including an inappropriate mobile phase, the presence of acidic or basic impurities, or decomposition of the product on the silica.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the polarity of your mobile phase. A common starting point for pyrazole derivatives, which are often the adducts of sydnone cycloadditions, is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the percentage of ethyl acetate can improve separation.
-
Use of Additives: If your compound is basic, streaking can be minimized by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase. This deactivates the acidic sites on the silica gel.
-
Alternative Stationary Phases: If silica gel is causing decomposition or irreversible adsorption, consider using a less acidic stationary phase like neutral alumina.
-
Reverse-Phase Chromatography: For more polar adducts, reverse-phase chromatography (e.g., using C18 silica) with a mobile phase of water and acetonitrile or methanol may provide better separation.
-
-
Issue 3: Low recovery after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the recovery?
-
Answer: Low recovery is often due to the choice of a suboptimal solvent system where the product has either too high or too low solubility.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane).
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower yield as more of the product will remain in the mother liquor upon cooling.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a 3-cyclohexyl-sydnone cycloaddition reaction?
A1: Common impurities include:
-
Unreacted Starting Materials: Residual 3-cyclohexyl-sydnone or the dipolarophile (e.g., alkyne).
-
Regioisomers: If an unsymmetrical alkyne is used, the cycloaddition can result in the formation of two different regioisomeric pyrazoles, which can be challenging to separate.[1]
-
Side-Products: Depending on the reaction conditions, side-products from the decomposition of the sydnone or dimerization of the alkyne may be present.
Q2: How can I remove unreacted 3-cyclohexyl-sydnone from my product?
A2: 3-cyclohexyl-sydnone is a relatively polar molecule. It can often be separated from the less polar pyrazole adduct by column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) will typically elute the pyrazole product before the sydnone.
Q3: My purified adduct is colored. Is this normal?
A3: While sydnones themselves can be colored, the resulting pyrazole adducts are often colorless or pale yellow crystalline solids. A persistent color after purification may indicate the presence of trace impurities. Additional purification steps, such as treatment with activated carbon during recrystallization, may be necessary to remove colored impurities.
Q4: Can I use HPLC for the purification of my 3-cyclohexyl-sydnone adduct?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective method for purifying these adducts, especially for separating closely related isomers or for obtaining very high purity material. Both normal-phase and reverse-phase HPLC can be employed, depending on the polarity of the adduct.
Data Presentation
The following table summarizes typical purification conditions for pyrazole adducts derived from sydnones. Note that the optimal conditions for your specific 3-cyclohexyl-sydnone adduct may vary and should be determined empirically.
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent System | Expected Purity | Typical Recovery |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient, e.g., 9:1 to 1:1) | >95% | 60-90% |
| Neutral Alumina | Dichloromethane/Methanol (gradient, e.g., 100:0 to 98:2) | >95% | 60-90% | |
| Recrystallization | N/A | Ethanol, Isopropanol, or Ethyl Acetate/Hexane | >98% | 50-85% |
| Preparative HPLC | C18 Silica | Acetonitrile/Water (gradient) or Methanol/Water (gradient) | >99% | 40-80% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM), adding the silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 60:40 hexane/ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, add the crude solid product and a minimal amount of a suitable recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for 3-cyclohexyl-sydnone adducts.
Caption: Troubleshooting decision tree for common purification issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Cyclohexyl-sydnone and 3-Phenyl-sydnone in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-cyclohexyl-sydnone and 3-phenyl-sydnone, focusing on their utility in 1,3-dipolar cycloaddition reactions. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate sydnone for their synthetic needs, particularly in the construction of pyrazole-containing molecules relevant to medicinal chemistry and drug development.
Introduction to Sydnone Reactivity
Sydnones are a class of mesoionic aromatic compounds that serve as potent 1,3-dipoles in cycloaddition reactions, most notably with alkynes and alkenes to form pyrazoles and pyrazolines, respectively. The substituent at the 3-position of the sydnone ring plays a critical role in modulating its electronic properties and, consequently, its reactivity. This guide focuses on the comparison between an alkyl-substituted sydnone (3-cyclohexyl-sydnone) and an aryl-substituted sydnone (3-phenyl-sydnone).
The generally accepted mechanism for the thermal 1,3-dipolar cycloaddition of sydnones with alkynes proceeds through a concerted [3+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide and yield the stable pyrazole product.
Comparative Reactivity Analysis
The primary difference in reactivity between 3-cyclohexyl-sydnone and 3-phenyl-sydnone stems from the electronic nature of the substituent at the N-3 position. The cyclohexyl group is an electron-donating group (EDG) through an inductive effect, while the phenyl group is generally considered electron-withdrawing (EWG) due to its electronegativity and resonance effects.
Kinetic studies on the cycloaddition of 3-(4-substituted phenyl)sydnones with dimethyl acetylenedicarboxylate (DMAD) have shown a small positive Hammett reaction constant (ρ ≈ +0.3 to +0.4). This indicates that electron-withdrawing substituents on the phenyl ring slightly accelerate the reaction rate.[1] Conversely, electron-donating groups are expected to decrease the reaction rate. Therefore, 3-phenyl-sydnone is generally more reactive than 3-cyclohexyl-sydnone in these cycloaddition reactions.
The experimental data in the following tables, extracted from a comprehensive review by Hladíková et al. (2018), supports this trend. Under similar conditions, 3-phenyl-sydnone often provides higher yields or requires less stringent reaction conditions compared to 3-alkyl-sydnones.
Data Presentation: Quantitative Comparison
The following tables summarize the reaction conditions and yields for the cycloaddition of 3-cyclohexyl-sydnone and 3-phenyl-sydnone with various dipolarophiles.
Table 1: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
| Sydnone | Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Cyclohexyl-sydnone | DMAD | Xylene | 120 | - | - (Not specified) | Hladíková et al. (2018) |
| 3-Phenyl-sydnone | DMAD | Xylene | 120 | - | - (Not specified) | Hladíková et al. (2018) |
| 3-Phenyl-sydnone | DMAD | Toluene | 110 | 1.75 | 96 | Hladíková et al. (2018) |
Table 2: Reaction with Other Symmetrical Alkynes
| Sydnone | Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenyl-sydnone | Diphenylacetylene | - | 180 | 5 | 96-97 | Hladíková et al. (2018) |
| 3-Phenyl-sydnone | Dibenzoylacetylene | Xylene | Reflux | 8 | 92 | Hladíková et al. (2018) |
Note: Direct comparative data for 3-cyclohexyl-sydnone with these specific dipolarophiles under identical conditions was not available in the reviewed literature, which is indicative of the broader study of aryl-sydnones.
Experimental Protocols
Synthesis of 3-Substituted Sydnones
The synthesis of 3-substituted sydnones generally follows a two-step procedure from the corresponding N-substituted glycine.
Step 1: Synthesis of N-substituted-N-nitrosoglycine
A general procedure involves the nitrosation of the N-substituted glycine using sodium nitrite in an acidic aqueous solution at low temperatures.
-
Materials: N-substituted glycine (e.g., N-cyclohexylglycine or N-phenylglycine), sodium nitrite, hydrochloric acid, water, ice.
-
Procedure:
-
Suspend the N-substituted glycine in cold water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, continue stirring at room temperature until a clear solution is obtained.
-
Slowly add concentrated hydrochloric acid to precipitate the N-nitroso derivative.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 2: Cyclodehydration to form the Sydnone
The N-nitroso-glycine is then cyclized using a dehydrating agent, typically acetic anhydride.
-
Materials: N-substituted-N-nitrosoglycine, acetic anhydride.
-
Procedure:
-
Dissolve the N-nitroso-glycine in acetic anhydride.
-
Heat the solution (e.g., in a boiling water bath) for a specified time (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into a large volume of cold water with vigorous stirring to precipitate the sydnone.
-
Filter the solid, wash with cold water, and dry to obtain the 3-substituted sydnone.
-
1,3-Dipolar Cycloaddition of Sydnones with Alkynes
The following is a general protocol for the thermal cycloaddition reaction.
-
Materials: 3-substituted sydnone, alkyne dipolarophile (e.g., DMAD), high-boiling point solvent (e.g., xylene or toluene).
-
Procedure:
-
Dissolve the 3-substituted sydnone and the alkyne (typically in a slight molar excess) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for the required time (can range from a few hours to over 24 hours, monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: General mechanism of 1,3-dipolar cycloaddition of sydnones.
Caption: Experimental workflow for sydnone synthesis and cycloaddition.
References
A Comparative Guide to 3-Cyclohexyl-Sydnone and Other Click Chemistry Reagents
In the rapidly evolving landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for the precise and efficient assembly of complex molecular architectures.[1] Among the diverse array of click chemistry reagents, 3-cyclohexyl-sydnone has garnered attention as a versatile and stable bioorthogonal handle. This guide provides an objective comparison of 3-cyclohexyl-sydnone with other prominent click chemistry reagents, supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal tool for their specific applications.
Performance Comparison of Click Chemistry Reagents
The efficacy of a click chemistry reagent is determined by a combination of factors, including reaction kinetics, stability in biological environments, and biocompatibility. This section provides a quantitative comparison of 3-cyclohexyl-sydnone with commonly used alternatives such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and trans-cyclooctene (TCO).
Reaction Kinetics
| Reagent/Reaction Pair | Reaction Type | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Notes |
| 4-chloro-3-phenylsydnone + BCN | SPAAC | 4.4 ± 1.5 | Data for a phenyl-sydnone derivative, a close analog of 3-cyclohexyl-sydnone. |
| Azide + DBCO | SPAAC | ~0.34 | A common SPAAC reaction.[3] |
| Azide + BCN | SPAAC | ~0.28 | Another widely used SPAAC reaction.[3] |
| Tetrazine + TCO | IEDDA | 1 - 10⁶ | Inverse-electron-demand Diels-Alder reactions are among the fastest click reactions.[4] |
| Azide + Terminal Alkyne | CuAAC | 10 - 100 | Copper(I)-catalyzed azide-alkyne cycloaddition, a highly efficient but not catalyst-free reaction.[4] |
Stability
The stability of a click chemistry handle under physiological conditions is paramount for its successful application in biological systems. Sydnones are generally stable at room temperature but can be sensitive to light and concentrated acids or bases.[5] A comparative study on the stability of various click handles in the presence of the biological thiol glutathione (GSH) revealed differences in their reactivity.
| Reagent | Condition | Half-life |
| BCN | 5 mM GSH | ~6 hours[6] |
| DBCO | 5 mM GSH | ~71 minutes[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry in research. Below are representative protocols for the synthesis of 3-cyclohexyl-sydnone and a general procedure for protein labeling using a sydnone handle.
Synthesis of 3-Cyclohexyl-sydnone
This protocol is adapted from general methods for the synthesis of N-substituted sydnones.[7]
Materials:
-
N-cyclohexylglycine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
N-nitrosation: Dissolve N-cyclohexylglycine in a suitable aqueous acidic solution (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the N-nitroso-N-cyclohexylglycine can be monitored by thin-layer chromatography (TLC).
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude N-nitroso-N-cyclohexylglycine.
-
Cyclodehydration: Dissolve the crude N-nitroso-N-cyclohexylglycine in acetic anhydride.
-
Stir the mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 3-cyclohexyl-sydnone.
General Protocol for Protein Labeling with a Sydnone Derivative
This protocol describes a general workflow for labeling a protein containing a strained alkyne (e.g., BCN) with a sydnone-functionalized fluorescent dye.
Materials:
-
Protein of interest containing a BCN moiety
-
Sydnone-functionalized fluorescent dye
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the sydnone-dye conjugate)
-
Size-exclusion chromatography column (e.g., PD-10)
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare a stock solution of the sydnone-functionalized dye in DMSO.
-
Dissolve the BCN-containing protein in PBS at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the sydnone-dye stock solution to the protein solution to achieve the desired molar excess of the dye (e.g., 5-20 fold excess). The final concentration of DMSO should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE with in-gel fluorescence scanning.
-
Remove the unreacted dye by size-exclusion chromatography.
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Analyze the labeled protein by SDS-PAGE to confirm successful conjugation. The labeled protein can be visualized by Coomassie blue staining and in-gel fluorescence scanning.
Visualizing Experimental Workflows
Workflow for Protein Labeling via Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)
The following diagram illustrates the general workflow for labeling a protein of interest with a sydnone-functionalized probe.
Conceptual Signaling Pathway Investigation using Click Chemistry
This diagram illustrates a conceptual workflow for using click chemistry to identify the protein targets of a small molecule inhibitor within a cellular signaling pathway.
Conclusion
3-Cyclohexyl-sydnone represents a valuable addition to the click chemistry toolbox, offering good stability and reactivity in strain-promoted cycloadditions. While direct kinetic comparisons with other reagents are still emerging, data from analogous phenyl-sydnones suggest competitive reaction rates, particularly when paired with highly strained alkynes like BCN. The choice of a click chemistry reagent will ultimately depend on the specific requirements of the application, including the desired reaction speed, the stability of the biomolecule of interest, and the need for a catalyst-free system. This guide provides a foundational understanding to aid researchers in making an informed decision for their bioconjugation and drug development endeavors.
References
- 1. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Efficient Postsynthetic DNA Labeling in Cells by Means of Strain‐Promoted Sydnone‐Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
Stability Under Scrutiny: 3-Cyclohexyl-sydnone Holds Its Ground Against Other Bioorthogonal Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of bioorthogonal chemistry, the stability of a probe is as critical as its reactivity. This guide provides a comparative analysis of the stability of 3-cyclohexyl-sydnone against other widely used bioorthogonal probes, supported by experimental data and detailed protocols to aid in the selection of the most robust tools for biological applications.
The ideal bioorthogonal probe must possess a delicate balance: reactive enough to label its target efficiently under physiological conditions, yet stable enough to resist degradation and off-target reactions in the complex milieu of a living system.[1] This guide focuses on 3-cyclohexyl-sydnone, a mesoionic compound that participates in strain-promoted alkyne-sydnone cycloaddition (SPSAC) reactions, and benchmarks its stability against prominent bioorthogonal reagents such as tetrazines and cyclooctynes.
Comparative Stability of Bioorthogonal Probes
The stability of a bioorthogonal probe is often inversely correlated with its reactivity. Highly reactive probes can be more susceptible to degradation through hydrolysis or reaction with endogenous nucleophiles, such as glutathione (GSH), which is present in millimolar concentrations within cells. The following table summarizes available data on the stability of various bioorthogonal probes under physiologically relevant conditions. While specific quantitative data for the half-life of 3-cyclohexyl-sydnone is not extensively reported in the literature, sydnones as a class are recognized for their high stability in biological media.[1]
| Bioorthogonal Probe Class | Specific Probe Example | Condition | Half-life (t½) | Reference |
| Sydnone | 3-Cyclohexyl-sydnone | PBS, pH 7.4, 37 °C | Data not available | - |
| General Sydnones | Biological Media | Generally High Stability | [1] | |
| Tetrazine | 3,6-di-(2-pyridyl)-s-tetrazine | PBS, pH 7.4, 37 °C | ~9 hours | [2] |
| Tetrazine-Me | Basic conditions (pH 10) | ~4 hours | [3] | |
| Tetrazine-H | Sodium Ascorbate | 53 minutes | [3] | |
| Tetrazine-H | TCEP | 241 minutes | [3] | |
| Cyclooctyne | sTCO | Human Serum | Excellent Stability | [1] |
| sTCO | High concentration of thiols | Isomerization to unreactive form | [1] | |
| d-TCO | Human Serum (room temp, 4 days) | No appreciable isomerization or decomposition | [1] | |
| BCN | GSH | Shows instability | [4] |
Experimental Protocols for Stability Assessment
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the stability of bioorthogonal probes in common experimental settings.
Protocol 1: Stability Assay in Phosphate-Buffered Saline (PBS) with Glutathione
This protocol assesses the stability of a bioorthogonal probe in a physiologically relevant buffer in the presence of a common biological nucleophile.
Materials:
-
Bioorthogonal probe of interest (e.g., 3-cyclohexyl-sydnone)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Acetonitrile (ACN)
-
Internal standard (for HPLC analysis)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of the bioorthogonal probe in an appropriate solvent (e.g., DMSO or ACN).
-
Prepare a working solution of the probe at a final concentration of 100 µM in PBS (pH 7.4).
-
Prepare a solution of 5 mM GSH in PBS (pH 7.4).
-
Initiate the stability assay by mixing the probe solution with the GSH solution at a 1:1 ratio in an Eppendorf tube. The final concentrations will be 50 µM probe and 2.5 mM GSH.
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any solids.
-
Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the parent probe peak over time relative to the internal standard.
-
Calculate the half-life (t½) of the probe by fitting the data to a first-order decay model.
Protocol 2: Stability Assay in Human Plasma
This protocol evaluates the stability of a bioorthogonal probe in a more complex biological matrix that contains a multitude of proteins and other potential reactants.
Materials:
-
Bioorthogonal probe of interest
-
Human plasma (commercially available)
-
Acetonitrile (ACN)
-
Internal standard
-
HPLC system with a UV or mass spectrometry (MS) detector
Procedure:
-
Prepare a stock solution of the bioorthogonal probe.
-
Spike the probe into pre-warmed human plasma (37 °C) to a final concentration of 10 µM.
-
Incubate the plasma sample at 37 °C.
-
At various time points, withdraw an aliquot of the plasma.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
-
Analyze the samples by HPLC-UV or LC-MS to quantify the remaining probe concentration.
-
Determine the half-life of the probe in plasma.
Signaling Pathways and Reaction Mechanisms
The utility of a bioorthogonal probe is defined by its specific reaction with a partner molecule. The strain-promoted alkyne-sydnone cycloaddition (SPSAC) is a [3+2] dipolar cycloaddition followed by a retro-Diels-Alder reaction, which releases carbon dioxide and forms a stable pyrazole linkage. This reaction is orthogonal to most biological processes.
In contrast, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) is another widely used bioorthogonal ligation. This [4+2] cycloaddition is exceptionally fast but some tetrazines can exhibit instability in the presence of biological nucleophiles.
Conclusion
The selection of a bioorthogonal probe requires careful consideration of its stability in the intended biological environment. While highly reactive probes can offer rapid labeling, they may be compromised by poor stability, leading to off-target effects and reduced labeling efficiency. 3-Cyclohexyl-sydnone, and sydnones in general, represent a class of bioorthogonal probes that offer a favorable balance of reactivity and stability, making them a robust choice for a variety of applications in chemical biology and drug development. The provided experimental protocols offer a framework for researchers to systematically evaluate the stability of their chosen probes, ensuring the reliability and reproducibility of their findings.
References
- 1. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
A Comparative Analysis of the Fluorescence Properties of Pyrazoles Derived from Diverse Sydnone Precursors
A systematic investigation reveals that the substitution pattern on the precursor diarylsydnone ring significantly influences the photophysical properties of the resulting pyrazoline fluorophores. Strategic selection of aryl moieties allows for the fine-tuning of emission wavelengths and quantum yields, offering a versatile platform for the development of novel fluorescent probes.
This guide provides a comparative overview of the fluorescence properties of a series of pyrazole derivatives synthesized through the photo-cycloaddition of various diarylsydnones with alkenes. The presented data, summarized from the seminal work of Zhang et al. (2018), demonstrates a clear structure-property relationship, offering valuable insights for researchers in the fields of chemical biology, materials science, and drug development.[1][2]
Key Findings on Fluorescence Properties
The conversion of non-fluorescent, ortho-dual-twisted diarylsydnones into highly fluorescent, planar pyrazolines upon photo-ligation forms the basis of this study. The fluorescence quantum yields (Φ) of the resulting pyrazolines are notably high, ranging from 0.16 to 0.56, highlighting the efficiency of this fluorogenic transformation.[3] A detailed comparison of the photophysical properties of pyrazolines derived from different diarylsydnones is presented in Table 1.
Table 1: Comparative Photophysical Data of Pyrazolines Derived from Different Diarylsydnones [2]
| Pyrazoline Product | Precursor Sydnone | Aryl Substituents | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 3ga | 1g | 4-MeOC6H4, 2,6-di-F-C6H3 | 362 | 525 | 163 | 0.45 |
| 3ha | 1h | 4-MeOC6H4, 2,4-di-F-C6H3 | 366 | 529 | 163 | 0.56 |
| 3ia | 1i | 4-MeOC6H4, 2-F-C6H3 | 370 | 531 | 161 | 0.48 |
| 3gb | 1g | 4-MeOC6H4, 2,6-di-F-C6H3 | 374 | 532 | 158 | 0.38 |
| 3hb | 1h | 4-MeOC6H4, 2,4-di-F-C6H3 | 378 | 536 | 158 | 0.49 |
| 3ib | 1i | 4-MeOC6H4, 2-F-C6H3 | 382 | 540 | 158 | 0.41 |
| 3gc | 1g | 4-MeOC6H4, 2,6-di-F-C6H3 | 388 | 541 | 153 | 0.29 |
| 3hc | 1h | 4-MeOC6H4, 2,4-di-F-C6H3 | 392 | 545 | 153 | 0.35 |
| 3ic | 1i | 4-MeOC6H4, 2-F-C6H3 | 396 | 547 | 151 | 0.31 |
| 3gd | 1g | 4-MeOC6H4, 2,6-di-F-C6H3 | 399 | 542 | 143 | 0.16 |
| 3hd | 1h | 4-MeOC6H4, 2,4-di-F-C6H3 | 403 | 546 | 143 | 0.22 |
| 3id | 1i | 4-MeOC6H4, 2-F-C6H3 | 407 | 548 | 141 | 0.19 |
| 3ge | 1g | 4-MeOC6H4, 2,6-di-F-C6H3 | 409 | 543 | 134 | 0.25 |
| 3he | 1h | 4-MeOC6H4, 2,4-di-F-C6H3 | 413 | 547 | 134 | 0.33 |
| 3ie | 1i | 4-MeOC6H4, 2-F-C6H3 | 417 | 549 | 132 | 0.28 |
Data extracted from Zhang, L., et al. (2018). J. Am. Chem. Soc., 140(24), 7390-7394.[1][2] The different pyrazoline products (e.g., 3ga, 3ha) are formed from the reaction of different diarylsydnones (e.g., 1g, 1h) with various alkene partners. The aryl substituents listed correspond to the groups on the diarylsydnone precursor.
The data reveals a significant bathochromic (red) shift in both the maximum absorption (λabs) and emission (λem) wavelengths of the resulting pyrazolines as the substitution on the aryl rings of the sydnone precursor is varied.[2] This trend allows for the rational design of probes with specific spectral properties. The Stokes shifts, the difference between the maximum absorption and emission wavelengths, are substantial, which is a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios.
Experimental Protocols
A generalized experimental protocol for the synthesis and photophysical characterization of these fluorescent pyrazolines is outlined below, based on the methodologies described in the source literature.
Synthesis of Diarylsydnones
The diarylsydnone library was constructed using aryl-pairing combinations. A key synthetic step involves the C-H activation and coupling of a monoarylsydnone with a second aryl group, providing a straightforward route to a diverse range of diarylsydnones.
Photo-cycloaddition Reaction for Pyrazoline Synthesis
The fluorescent pyrazolines are synthesized via a photo-cycloaddition reaction between the diarylsydnone and an alkene. A typical procedure is as follows:
-
A solution of the diarylsydnone and the alkene in a suitable solvent (e.g., acetonitrile) is prepared.
-
The reaction mixture is irradiated with a light source of an appropriate wavelength (e.g., 311 nm or 405 nm) for a specified duration (e.g., 2 minutes).
-
The formation of the pyrazoline product is monitored by techniques such as in-gel fluorescence imaging and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Measurement of Fluorescence Properties
The photophysical properties of the synthesized pyrazolines are characterized using standard spectroscopic techniques:
-
Absorption Spectra: UV-Vis absorption spectra are recorded on a spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Emission Spectra: Fluorescence emission spectra are recorded on a spectrofluorometer to determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: Fluorescence quantum yields (Φ) are determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizing the Reaction and Workflow
The following diagrams illustrate the chemical transformation and a typical experimental workflow for this comparative study.
Caption: Sydnone to Pyrazoline Conversion.
Caption: Experimental Workflow.
References
A Comparative Guide to 3-Cyclohexyl-Sydnone for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioorthogonal chemistry, the choice of reactive probes is critical for the successful labeling and tracking of biomolecules in living systems. This guide provides a comprehensive validation of 3-cyclohexyl-sydnone as a bioorthogonal tool, comparing its performance with other common alternatives and providing detailed experimental data and protocols to support its application.
Performance Comparison of Bioorthogonal Reagents
The efficacy of a bioorthogonal reaction is largely determined by its kinetics, stability, and lack of interference with biological processes. The strain-promoted alkyne-sydnone cycloaddition (SPSAC) offers a metal-free click chemistry approach with favorable characteristics. Below is a comparison of 3-cyclohexyl-sydnone with other sydnone derivatives and alternative bioorthogonal reagents.
Table 1: Quantitative Comparison of Second-Order Rate Constants for Various Bioorthogonal Reactions
| 1,3-Dipole/Diene | Dipolarophile/Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reaction Type |
| 3-Phenyl-sydnone | Bicyclo[6.1.0]nonyne (BCN) | 0.054 [1][2] | SPSAC |
| 3-Phenyl-sydnone | Dibenzocyclooctyne (DIBAC) | 0.191 | SPSAC |
| 4-Chloro-3-phenylsydnone | Bicyclo[6.1.0]nonyne (BCN) | ~1.6 (30x faster than 3-phenyl-sydnone) | SPSAC |
| Azide | Dibenzocyclooctyne (DBCO/DIBAC) | ~0.1 - 1.0 | SPAAC |
| Nitrone | Bicyclo[6.1.0]nonyne (BCN) | Can be faster than SPAAC | SPANC |
| Tetrazine | trans-Cyclooctene (TCO) | ~1 - 1000 | IEDDA |
Table 2: Physicochemical Properties of Selected Sydnones
| Compound | UV Absorption Maximum (λmax) | Solvent |
| 3-Cyclohexyl-sydnone | 292 nm | Not specified |
| 3-Phenyl-sydnone | 310 nm | Not specified |
Experimental Protocols
Synthesis of 3-Cyclohexyl-sydnone
A general and robust method for the synthesis of N-substituted sydnones involves the cyclodehydration of the corresponding N-nitroso-α-amino acids.
Materials:
-
N-Cyclohexylglycine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Nitrosation of N-Cyclohexylglycine: Dissolve N-cyclohexylglycine in a solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 1-2 hours at this temperature. The formation of N-nitroso-N-cyclohexylglycine can be monitored by TLC.
-
Extraction of N-nitroso-N-cyclohexylglycine: Extract the reaction mixture with dichloromethane. Wash the organic layer with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude N-nitroso-N-cyclohexylglycine.
-
Cyclodehydration to 3-Cyclohexyl-sydnone: Dissolve the crude N-nitroso-N-cyclohexylglycine in acetic anhydride. Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Pour the reaction mixture into ice-water and stir for 1 hour to hydrolyze the excess acetic anhydride. Extract the product with dichloromethane. Wash the organic layer with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 3-cyclohexyl-sydnone.
General Protocol for Bioorthogonal Protein Labeling in Live Cells
This protocol outlines a general workflow for labeling an intracellular protein with a fluorescent probe using the SPSAC reaction between a sydnone and a strained alkyne.[3][4]
Materials:
-
Mammalian cells expressing the protein of interest (POI) tagged with a genetically encoded strained alkyne (e.g., BCN-lysine).
-
3-Cyclohexyl-sydnone conjugated to a fluorescent dye (Sydnone-Fluorophore).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Hoechst 33342 for nuclear staining (optional).
-
Confocal microscope.
Procedure:
-
Cell Culture and Transfection: Culture mammalian cells in a suitable format (e.g., glass-bottom dishes) for microscopy. Transfect the cells with a plasmid encoding the POI containing the strained alkyne unnatural amino acid. Allow for protein expression for 24-48 hours.
-
Labeling with Sydnone-Fluorophore: Prepare a stock solution of the Sydnone-Fluorophore in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the medium containing the Sydnone-Fluorophore to the cells and incubate for 1-2 hours at 37 °C in a CO₂ incubator.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
Counterstaining (Optional): If desired, incubate the cells with Hoechst 33342 in PBS for 10-15 minutes to stain the nuclei.
-
Imaging: Replace the wash buffer with fresh, pre-warmed cell culture medium or imaging buffer. Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore and Hoechst 33342.
Mandatory Visualizations
Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC) Reaction
Caption: The reaction mechanism of Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC).
Experimental Workflow for Bioorthogonal Labeling and Imaging
Caption: A typical workflow for intracellular protein labeling using SPSAC.
References
- 1. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells [figshare.com]
Unveiling the Specificity of 3-Cyclohexyl-sydnone: A Comparative Guide to Cross-Reactivity in Complex Biological Media
For researchers, scientists, and drug development professionals, the choice of a bioorthogonal ligation strategy is critical for the success of in-cell labeling, proteomics, and drug delivery applications. This guide provides a comparative analysis of 3-cyclohexyl-sydnone, a representative of the sydnone class of bioorthogonal reagents, focusing on its cross-reactivity in complex biological environments. We present a summary of its performance against common alternatives and provide detailed experimental protocols to assess its specificity.
Sydnones, such as 3-cyclohexyl-sydnone, are mesoionic compounds that participate in [3+2] cycloaddition reactions with strained alkynes, a process known as Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC). This reaction is prized for its bioorthogonality, meaning it proceeds with high efficiency and specificity in a biological setting without interfering with native cellular processes. The inherent stability and clean reactivity of sydnones make them attractive tools for chemical biology.
Comparative Analysis of Bioorthogonal Reagents
The selection of a bioorthogonal reagent hinges on a balance of factors including reaction kinetics, stability, and, crucially, its inertness to other functional groups present in the complex milieu of a cell. While direct quantitative proteomic comparisons of off-target reactions for 3-cyclohexyl-sydnone are not extensively documented, a qualitative and comparative assessment can be made based on the known reactivity of its class and that of common alternatives.
| Feature | 3-Cyclohexyl-sydnone (SPSAC) | Strained Alkynes (e.g., BCN, DBCO in SPAAC) | Tetrazines (iEDDA) |
| Primary Reaction | Strain-Promoted Alkyne-Sydnone Cycloaddition | Strain-Promoted Alkyne-Azide Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Reaction Kinetics | Fast | Moderate to Fast | Very Fast |
| Reagent Stability | High stability in aqueous media | Can be susceptible to degradation or isomerization | Stability can be variable depending on substitution |
| Known Cross-Reactivity | Generally low; considered highly specific. | Some strained alkynes can react with biological thiols (e.g., glutathione). | Can react with some biological nucleophiles, though generally highly specific. |
| Byproducts | CO₂ | None | N₂ |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of 3-cyclohexyl-sydnone in a complex biological medium, a competitive chemoproteomic approach is recommended. This methodology allows for the identification of proteins that may non-specifically react with the sydnone.
Protocol 1: Competitive Chemoproteomic Profiling of 3-Cyclohexyl-sydnone Off-Targeting in Cell Lysate
Objective: To identify proteins in a cell lysate that are covalently modified by 3-cyclohexyl-sydnone.
Materials:
-
3-cyclohexyl-sydnone
-
Alkyne-functionalized biotin probe (e.g., DBCO-biotin) for positive control
-
Cell lysate (e.g., from HeLa or HEK293T cells)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Streptavidin-agarose beads
-
Urea, DTT, iodoacetamide for protein denaturation, reduction, and alkylation
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in PBS with a protease inhibitor cocktail using sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Incubation with 3-Cyclohexyl-sydnone:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in PBS.
-
Treat the lysate with 3-cyclohexyl-sydnone at a final concentration of 100 µM.
-
As a negative control, treat a separate aliquot of lysate with vehicle (e.g., DMSO).
-
Incubate all samples at 37°C for 2 hours.
-
-
Click Reaction with Biotin Probe:
-
To the sydnone-treated lysate, add an alkyne-functionalized biotin probe (e.g., DBCO-biotin) to a final concentration of 10 µM. This step is to label any potential protein-sydnone adducts that have a reactive partner for the alkyne. Note: This step is designed to capture potential adducts where the sydnone has reacted with a protein in a way that still allows for a subsequent click reaction. A more direct approach would involve a sydnone probe with a built-in enrichment handle.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the lysates and incubate with gentle rotation for 1 hour at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea for protein denaturation.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins on-bead with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Identify the proteins that are significantly enriched in the 3-cyclohexyl-sydnone-treated sample compared to the vehicle control. These represent potential off-target interactions.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.
Evaluating the Cytotoxicity of 3-Cyclohexyl-sydnone and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several sydnone derivatives against various cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 45 | Aryl Sydnone | Prostate Cancer | 42 | [1] |
| Breast Cancer | 63 | [1] | ||
| MC-431 | Aryl Sydnone | Jurkat (Leukemia) | 2.87 | [2] |
| MC-433 | Aryl Sydnone | HeLa (Cervical Cancer) | 10.09 | [2] |
| MC-454 | Aryl Sydnone | BT-474 (Breast Cancer) | 1.71 | [2] |
Note: No specific IC50 data for 3-cyclohexyl-sydnone was identified in the reviewed literature. However, some reports suggest that aryl sydnones may exhibit greater activity compared to alkyl sydnones.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the following standard in vitro assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sydnone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. A key difference is that the reduction of XTT by viable cells produces a water-soluble formazan product, eliminating the need for a solubilization step.
Mechanism of Cytotoxicity: Induction of Apoptosis
Sydnone derivatives have been shown to induce cytotoxicity in cancer cells primarily through the activation of apoptotic pathways.[2] Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. The induction of apoptosis by sydnones involves a cascade of molecular events, as depicted in the signaling pathway diagram below.
Caption: Intrinsic apoptotic pathway induced by sydnone derivatives.
The experimental workflow for evaluating the cytotoxicity of these compounds is a systematic process that begins with the treatment of cancer cell lines and culminates in the analysis of cell death mechanisms.
Caption: Experimental workflow for cytotoxicity evaluation.
References
A Mechanistic Showdown: Unpacking Thermal vs. Copper-Catalyzed Sydnone Cycloadditions
For researchers and professionals in drug development and synthetic chemistry, the formation of pyrazoles through the cycloaddition of sydnones with alkynes is a pivotal reaction. The choice between a traditional thermal approach and a modern copper-catalyzed method can significantly impact reaction efficiency, regioselectivity, and substrate scope. This guide provides a detailed mechanistic comparison, supported by experimental data, to inform the selection of the most suitable methodology.
The [3+2] cycloaddition of sydnones, mesoionic heterocyclic compounds, with alkynes offers a powerful route to constructing pyrazole rings, a common scaffold in pharmaceuticals. While the thermal activation of this reaction has been known for decades, the advent of copper catalysis has revolutionized its application, enabling milder conditions and greater control over the reaction outcome. This comparison delves into the mechanistic nuances, quantitative performance, and experimental considerations of both pathways.
Mechanistic Pathways: A Tale of Two Activation Modes
The fundamental difference between thermal and copper-catalyzed sydnone cycloadditions lies in the mode of activation. Thermal cycloadditions rely on high temperatures to provide the necessary activation energy for the concerted [3+2] cycloaddition to occur. In contrast, copper catalysis introduces an alternative, lower-energy reaction pathway.
Interestingly, the mechanism of copper-promoted cycloadditions can vary depending on the copper salt employed. Copper(II) triflate (Cu(OTf)₂) is proposed to function as a Lewis acid, activating the sydnone ring and making it more susceptible to cycloaddition. On the other hand, copper(II) acetate (Cu(OAc)₂) is believed to promote the in situ formation of a reactive copper(I)-acetylide intermediate, which then readily reacts with the sydnone.[1][2][3]
Figure 1. A comparison of the proposed mechanistic pathways for thermal and copper-catalyzed sydnone-alkyne cycloadditions.
Performance Comparison: A Quantitative Look
The choice between thermal and copper-catalyzed methods often comes down to a quantitative comparison of their performance. The following tables summarize key metrics for these reactions.
| Parameter | Thermal Cycloaddition | Copper-Catalyzed Cycloaddition |
| Reaction Temperature | High (typically >100 °C, often in refluxing solvents like toluene or xylene)[4] | Mild (often at or near room temperature)[5] |
| Reaction Time | Several hours to days[4][5] | Significantly shorter, often minutes to a few hours[1][2] |
| Regioselectivity | Often poor with non-symmetrical alkynes, leading to mixtures of regioisomers[4][5] | High regioselectivity can be achieved, tunable by the choice of copper catalyst and ligands.[1][2] |
| Substrate Scope | Generally tolerant of various functional groups, but can be limited by the stability of substrates at high temperatures. | Broader substrate scope, including thermally sensitive molecules. |
| Yields | Can be high, but often moderate, especially with less reactive alkynes.[4] | Generally high to excellent yields. |
Table 1. General Performance Comparison of Thermal vs. Copper-Catalyzed Sydnone Cycloadditions.
Regioselectivity with Copper Catalysts
A significant advantage of the copper-catalyzed approach is the ability to control the regioselectivity of the cycloaddition with terminal alkynes. The choice of the copper(II) salt has a profound impact on the isomeric ratio of the resulting pyrazole products.
| Copper Catalyst | Predominant Regioisomer | Proposed Mechanism |
| Cu(OTf)₂ | 1,3-Disubstituted Pyrazole | Lewis acid activation of the sydnone[1][2] |
| Cu(OAc)₂ | 1,4-Disubstituted Pyrazole | Formation of a reactive Cu(I)-acetylide[1][2] |
Table 2. Influence of Copper Catalyst on Regioselectivity.
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for both thermal and copper-catalyzed sydnone-alkyne cycloadditions.
General Procedure for Thermal Sydnone Cycloaddition
A solution of the sydnone (1.0 equiv) and the alkyne (1.2-2.0 equiv) in a high-boiling solvent such as toluene or xylene is heated to reflux.[4] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired pyrazole.
Figure 2. A typical experimental workflow for a thermal sydnone-alkyne cycloaddition.
General Procedure for Copper-Catalyzed Sydnone Cycloaddition
To a solution of the sydnone (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂), is added the copper catalyst (e.g., Cu(OTf)₂ or Cu(OAc)₂, 5-10 mol%). The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is typically filtered through a short pad of silica gel to remove the copper catalyst, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the regiochemically pure pyrazole.
Conclusion: Selecting the Optimal Method
The choice between thermal and copper-catalyzed sydnone cycloadditions is dictated by the specific requirements of the synthesis. For simple, robust substrates where regioselectivity is not a concern, the operational simplicity of the thermal method may be adequate. However, for the synthesis of complex molecules, particularly in the context of drug discovery and development where mild conditions, high yields, and precise control over regiochemistry are paramount, the copper-catalyzed approach is demonstrably superior. The ability to tune the regioselectivity by simply selecting the appropriate copper salt further underscores the versatility and power of this modern synthetic method.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]
- 3. [PDF] Cu-promoted sydnone cycloadditions of alkynes: scope and mechanism studies. | Semantic Scholar [semanticscholar.org]
- 4. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-Substituent's Decisive Role in Sydnone Cycloaddition Efficiency: A Comparative Guide
For researchers, scientists, and professionals in drug development, the 1,3-dipolar cycloaddition of sydnones with alkynes is a cornerstone reaction for synthesizing pyrazole derivatives, crucial scaffolds in medicinal chemistry. The efficiency of this transformation is profoundly influenced by the nature of the substituent at the N-3 position of the sydnone ring. This guide provides an objective comparison of how different N-substituents—ranging from electronically diverse aryl groups to various alkyl moieties—impact the cycloaddition efficiency, supported by experimental data and detailed protocols.
The cycloaddition proceeds via a [3+2] mechanism, where the sydnone acts as a 1,3-dipole and the alkyne as a dipolarophile. The reaction culminates in the formation of a pyrazole ring and the extrusion of carbon dioxide. The electronic and steric properties of the N-substituent play a critical role in modulating the sydnone's reactivity.
The Influence of N-Aryl Substituents: An Electronic Tug-of-War
The electronic nature of substituents on an N-aryl ring directly impacts the rate of cycloaddition. Aromatic substituents allow for the fine-tuning of the electronic properties of the sydnone ring through resonance and inductive effects.
Studies involving the strain-promoted cycloaddition of N-aryl sydnones with bicyclo[6.1.0]nonyne (BCN) have demonstrated a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the reaction's kinetic rate.[1] As illustrated in the Hammett plots from these studies, a linear free-energy relationship exists.
Key Findings:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the N-phenyl ring generally decrease the rate of cycloaddition. These groups withdraw electron density from the sydnone ring, lowering the energy of its highest occupied molecular orbital (HOMO) and thus weakening its interaction with the lowest unoccupied molecular orbital (LUMO) of the alkyne.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH₃) or methyl (-CH₃) tend to increase the reaction rate. By pushing electron density into the sydnone ring, they raise the energy of the HOMO, leading to a more favorable interaction with the alkyne's LUMO.
Quantitative Comparison of N-Aryl Sydnone Cycloaddition with BCN
The following table summarizes the experimental and calculated second-order rate constants for the cycloaddition of various N-aryl sydnones with BCN in water at 298.15 K.[1]
| N-Aryl Substituent | Experimental Rate Constant (k_exp, M⁻¹s⁻¹) | Calculated Rate Constant (k_calc, M⁻¹s⁻¹) |
| 4-Methoxyphenyl | 0.063 | 0.059 |
| 4-Methylphenyl | 0.058 | 0.053 |
| Phenyl | 0.054 | 0.048 |
| 4-Fluorophenyl | 0.049 | 0.044 |
| 4-Chlorophenyl | 0.047 | 0.041 |
| 4-Bromophenyl | 0.046 | 0.040 |
| 4-Trifluoromethylphenyl | 0.039 | 0.034 |
| 4-Cyanophenyl | 0.037 | 0.031 |
| 4-Nitrophenyl | 0.034 | 0.028 |
The Role of N-Alkyl Substituents and Steric Effects
While N-aryl substituents offer electronic tunability, N-alkyl groups are also commonly employed. Generally, N-alkyl sydnones are reactive in cycloaddition reactions. However, the steric bulk of the N-substituent, whether aryl or alkyl, can significantly hinder the reaction.
Key Observations:
-
Steric Hindrance: Bulky substituents on the N-phenyl ring, particularly in the ortho positions, can dramatically decrease the reaction rate. In some extreme cases, such as with 3-(2,4,6-trisubstituted phenyl)-4-iodosydnones, the steric clash can completely prevent the cycloaddition from occurring, even under harsh conditions.
-
N-Alkyl vs. N-Aryl: Direct kinetic comparisons between a wide range of N-alkyl and N-aryl sydnones under identical conditions are less commonly reported in a single study. However, the available data suggests that simple N-alkyl sydnones, such as N-methylsydnone, are efficient reactants. The choice between an N-alkyl and an N-aryl substituent often depends on the desired properties of the final pyrazole product and the synthetic accessibility of the starting sydnone.
Experimental Protocols
General Synthesis of N-Substituted Sydnones
N-substituted sydnones are typically synthesized from the corresponding N-substituted amino acids.
Materials:
-
N-substituted amino acid
-
Sodium nitrite
-
Hydrochloric acid
-
Acetic anhydride
Procedure:
-
N-Nitrosation: The N-substituted amino acid is dissolved in aqueous hydrochloric acid and cooled in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 1-2 hours.
-
Extraction: The resulting N-nitroso amino acid is typically extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate.
-
Cyclodehydration: The solvent is removed under reduced pressure, and the crude N-nitroso amino acid is treated with acetic anhydride. The mixture is gently warmed to initiate the cyclodehydration reaction, which is often exothermic. After the reaction subsides, the mixture is stirred at room temperature or slightly elevated temperature to ensure complete conversion.
-
Isolation: The reaction mixture is poured into ice water to hydrolyze the excess acetic anhydride. The precipitated sydnone is collected by filtration, washed with water, and can be further purified by recrystallization.
Kinetic Analysis of Sydnone Cycloaddition
The rate constant for the cycloaddition can be determined using UV-Vis spectroscopy under pseudo-first-order conditions.[2]
Materials:
-
N-substituted sydnone
-
Alkene/alkyne (e.g., BCN)
-
Solvent (e.g., 55:45 MeOH–H₂O)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Stock Solutions: Prepare stock solutions of the N-substituted sydnone and the alkyne in the chosen solvent.
-
Kinetic Measurement: The reaction is initiated by mixing the sydnone solution with a large excess (10-80 fold) of the alkyne solution directly in a quartz cuvette.
-
Data Acquisition: The decay of the sydnone's absorbance at a characteristic wavelength (e.g., 310 nm for phenyl sydnone) is monitored over time.[2]
-
Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
Second-Order Rate Constant: The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the alkyne in excess.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the general mechanism of the 1,3-dipolar cycloaddition of sydnones and a typical experimental workflow for their synthesis and kinetic analysis.
Caption: General mechanism of the [3+2] cycloaddition of a sydnone with an alkyne.
Caption: Workflow for sydnone synthesis and cycloaddition analysis.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of Sydnone, 3-cyclohexyl-
Disclaimer: A specific Safety Data Sheet (SDS) for Sydnone, 3-cyclohexyl- could not be located. The following information is based on the general chemical properties of sydnone derivatives and standard laboratory safety practices for heterocyclic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and conduct a thorough risk assessment before handling this compound.
Sydnones are a class of mesoionic heterocyclic compounds that are utilized in various research and development applications, including pharmaceutical synthesis.[1][2] Proper management and disposal of Sydnone, 3-cyclohexyl- are imperative to ensure the safety of laboratory personnel and to maintain environmental compliance. This document provides a general procedural framework for the safe disposal of this compound.
Core Safety & Handling Principles
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
All handling of Sydnone, 3-cyclohexyl- should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of Sydnone, 3-cyclohexyl- waste will depend on its form (e.g., pure compound, in solution, or as contaminated materials).
Step 1: Waste Segregation
Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal.
-
Solid Waste:
-
Collect unreacted Sydnone, 3-cyclohexyl- and any contaminated disposable labware (e.g., weigh boats, contaminated paper towels, gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be compatible with the chemical and properly labeled with "Hazardous Waste," the chemical name ("Sydnone, 3-cyclohexyl-"), and any known hazard classifications.
-
-
Liquid Waste:
-
Solutions containing Sydnone, 3-cyclohexyl- should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can lead to dangerous chemical reactions.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container to prevent punctures and exposure.
-
Step 2: Neutralization and Deactivation (if applicable and approved)
For some chemical waste, in-lab neutralization or deactivation may be an option to reduce its hazardous properties. However, this should only be performed by trained personnel following a validated and approved protocol from your institution's EHS department. Without a specific SDS, no in-lab treatment of Sydnone, 3-cyclohexyl- is recommended.
Step 3: Waste Storage
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent the release of vapors.
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.
Step 4: Waste Pickup and Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
Ensure all labeling is accurate and complete to facilitate proper disposal by the licensed hazardous waste vendor.
Experimental Workflow for Disposal
The logical flow for the proper disposal of Sydnone, 3-cyclohexyl- is outlined below. This workflow emphasizes the critical decision points and safety measures that must be in place.
Quantitative Data
Due to the absence of a specific Safety Data Sheet for Sydnone, 3-cyclohexyl-, a table of quantitative data regarding its physical and chemical properties, toxicity, and environmental hazards cannot be provided. It is recommended to handle this compound with the caution afforded to novel chemical entities with unknown toxicological profiles.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
